1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDBOQMBYQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656936 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170585-19-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a key heterocyclic scaffold in modern drug discovery. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing not just the procedural steps but the underlying scientific rationale.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic motif in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, making it a versatile scaffold for the development of potent and selective inhibitors for various therapeutic targets.[1][2] Derivatives of this core structure have been successfully incorporated into drugs targeting a range of diseases, including cancer and inflammatory disorders.[3] The 6-amino substituted analog, in its dihydrochloride salt form, offers enhanced solubility and serves as a crucial building block for further chemical elaboration.
Part 1: Strategic Synthesis of this compound
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine is most effectively approached through the strategic functionalization of a pre-formed 7-azaindole core. A robust and widely applicable method involves the palladium-catalyzed amination of a halogenated 7-azaindole precursor. The Buchwald-Hartwig amination stands out as a reliable and versatile C-N bond-forming reaction for this purpose.
Synthetic Pathway Overview
The overall synthetic strategy is a two-step process commencing with a commercially available or synthesized 6-halo-1H-pyrrolo[2,3-b]pyridine. This is followed by a palladium-catalyzed amination and subsequent conversion to the dihydrochloride salt.
Caption: Synthetic route to this compound.
Step 1: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
The choice of a 6-chloro-7-azaindole as the starting material is predicated on its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions. The amination reaction introduces the key amino functionality at the C6 position.
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a suitable phosphine ligand, for instance, Xantphos (0.04 eq).
-
Reagents Addition: Add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) as the base (2.2 eq). The choice of an appropriate amine source is critical; for the synthesis of the primary amine, a protected ammonia equivalent or a direct amination protocol with ammonia can be employed. Alternatively, a protected amine like benzophenone imine can be used, followed by a deprotection step. For simplicity, we will consider a direct amination approach here.
-
Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane as the solvent. Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1H-Pyrrolo[2,3-b]pyridin-6-amine free base.
Causality and Insights:
-
Catalyst System: The selection of the palladium precursor and the phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like NaHMDS or LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere throughout the reaction.
Step 2: Formation of the Dihydrochloride Salt
The conversion of the free base to its dihydrochloride salt enhances its stability and aqueous solubility, which is often desirable for pharmaceutical applications.
Protocol:
-
Dissolution: Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-6-amine free base in a suitable anhydrous organic solvent, such as methanol or a mixture of diethyl ether and methanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. The addition of at least two equivalents of HCl is necessary to protonate both the pyridine nitrogen and the exocyclic amino group.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.
Causality and Insights:
-
Stoichiometry of HCl: The use of at least two equivalents of HCl is critical for the formation of the dihydrochloride salt, as there are two basic nitrogen centers in the molecule.
-
Anhydrous Conditions: The use of anhydrous solvents is important to prevent the incorporation of water into the final crystalline salt.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
As of the latest literature review, specific experimental data for this compound is not widely published. The following data is predicted based on the analysis of structurally similar 7-azaindole derivatives and fundamental spectroscopic principles.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Spectrum (400 MHz, DMSO-d6, δ ppm):
-
~12.5 (br s, 1H): Pyrrole N-H proton.
-
~8.5 (br s, 3H): Protons of the ammonium group (-NH₃⁺).
-
~7.8 (d, 1H): H-4 proton.
-
~7.5 (d, 1H): H-2 proton.
-
~7.0 (d, 1H): H-5 proton.
-
~6.6 (d, 1H): H-3 proton.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Spectrum (100 MHz, DMSO-d6, δ ppm):
-
~148.0 (C-7a)
-
~145.0 (C-6)
-
~130.0 (C-4)
-
~125.0 (C-2)
-
~118.0 (C-3a)
-
~110.0 (C-5)
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~100.0 (C-3)
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Mass Spectrometry (MS)
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Expected [M+H]+ for the free base (C₇H₇N₃): 134.0667 m/z.
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Fragmentation Pattern: The fragmentation of the protonated molecule is expected to involve characteristic losses, such as the loss of ammonia (NH₃) from the protonated amino group.
Infrared (IR) Spectroscopy
-
Expected Peaks (cm-1):
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3400-3200: N-H stretching vibrations (pyrrole N-H and amino N-H).
-
3200-2800: Broad absorption due to the ammonium (-NH₃⁺) stretching.
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1640-1600: C=C and C=N stretching vibrations of the aromatic rings.
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1580-1500: N-H bending vibrations.
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Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion
This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of this compound. The provided protocols and insights are designed to empower researchers in their pursuit of novel therapeutics based on the versatile 7-azaindole scaffold. Adherence to the principles of careful experimental execution and thorough analytical validation is paramount to ensuring the quality and reliability of the synthesized compound for downstream applications in drug discovery and development.
References
Technical Guide: The Core Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its intrinsic structural and electronic properties make it a "privileged fragment," particularly in the design of ATP-competitive kinase inhibitors.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring, creating a bioisostere of indole, provides unique hydrogen bonding capabilities that are crucial for high-affinity interactions with the hinge region of protein kinases. This guide elucidates the core mechanism of action for compounds built upon this scaffold, using the well-characterized inhibition of the Janus Kinase (JAK) family as a primary example to illustrate its therapeutic potential in oncology and inflammatory diseases.
The versatility of the 7-azaindole scaffold has led to its incorporation into numerous inhibitors targeting a wide array of kinases, including B-RAF, Janus kinases (JAKs), Traf2 and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM).[4][5][6][7][8] The first FDA-approved drug based on this fragment, Vemurafenib, which targets the B-RAF kinase, validated the immense potential of this chemical motif and spurred further research.[1][2][3]
Core Mechanism of Action: ATP-Competitive Hinge Binding
The fundamental mechanism by which 1H-pyrrolo[2,3-b]pyridine-based compounds exert their effect is through competitive inhibition at the ATP-binding site of protein kinases.[1][3] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process central to cellular signaling. The 7-azaindole scaffold is exceptionally adept at mimicking the adenine portion of ATP.
Key Molecular Interactions:
-
Bidentate Hydrogen Bonding: The defining feature of the scaffold's interaction is the formation of two critical hydrogen bonds with the kinase's "hinge region"—a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor.[1][2] This dual interaction anchors the inhibitor firmly in the active site, effectively blocking ATP from binding.
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Binding Modes: Co-crystal structure analyses have revealed that the 7-azaindole moiety can adopt different binding orientations, most commonly a "normal" mode where it forms hydrogen bonds with the backbone amides of specific hinge residues.[1][2] This interaction is crucial for potent and selective inhibition.
By occupying the ATP-binding pocket, these inhibitors prevent the kinase from performing its phosphotransferase function, thereby halting the downstream signaling cascade. The specificity of the inhibitor for a particular kinase is determined by the various substituents attached to the core 7-azaindole ring, which interact with other regions of the ATP-binding pocket, such as the gatekeeper residue and the solvent-front.[1]
Illustrative Pathway: Inhibition of the JAK-STAT Signaling Cascade
A prominent and therapeutically significant example of the 7-azaindole scaffold's mechanism is its application in Janus Kinase (JAK) inhibitors.[7][9][10] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune function and cell proliferation.[11][12] Dysregulation of this pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis) and cancers.[13][14]
The JAK-STAT Pathway Steps:
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Cytokine Binding: A cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface.
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JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[11]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.
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STAT Recruitment and Phosphorylation: These newly phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.[11][12]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[11]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[11]
A 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitor directly intervenes at Step 2 and 3 . By binding to the ATP pocket of the JAK enzyme, it blocks the kinase's ability to phosphorylate itself, its partner JAK, and the cytokine receptor, effectively shutting down the entire downstream cascade.[12]
Visualization of the JAK-STAT Inhibition Pathway
The following diagram illustrates the point of intervention for a 7-azaindole-based JAK inhibitor within the signaling cascade.
Caption: JAK-STAT pathway showing inhibition by a 1H-pyrrolo[2,3-b]pyridine-based compound.
Experimental Validation Protocols
To validate the mechanism of action for a novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor, a tiered experimental approach is essential. This ensures a comprehensive evaluation from the molecular target to the cellular response.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity and potency (e.g., IC₅₀) of the compound against the purified target kinase enzyme.
Methodology:
-
Reagents & Setup:
-
Purified, active recombinant kinase (e.g., JAK2).
-
Kinase-specific substrate peptide.
-
ATP (at or near the Kₘ concentration).
-
Test compound serially diluted in DMSO.
-
Kinase assay buffer.
-
A detection system (e.g., ADP-Glo™, LanthaScreen™).
-
-
Procedure:
-
Add kinase buffer, substrate, and the purified kinase enzyme to wells of a 384-well plate.
-
Add the serially diluted test compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Insight: This assay directly confirms that the compound interferes with the enzyme's catalytic activity. A low nanomolar IC₅₀ value provides strong evidence of potent target engagement.
Cellular Target Engagement & Pathway Inhibition Assay (Western Blot)
Objective: To confirm that the compound inhibits the phosphorylation of the kinase's direct downstream substrate within a cellular context.
Methodology:
-
Cell Culture & Stimulation:
-
Select a cell line known to have an active signaling pathway (e.g., a cytokine-dependent cell line like TF-1 for JAK2).
-
Starve the cells of growth factors/cytokines for 4-16 hours to reduce basal signaling.
-
Pre-treat the starved cells with various concentrations of the test compound for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the cells with the appropriate cytokine (e.g., IL-3 or GM-CSF for JAK2/STAT5) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT5) and a loading control (e.g., anti-GAPDH) to verify equal loading and specificity of inhibition.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Observe the dose-dependent decrease in the phosphorylated protein signal.
-
Causality Insight: This experiment validates that the compound's biochemical activity translates into the intended biological effect within a living cell, directly linking target inhibition to pathway modulation.
Visualization of the Experimental Workflow
Caption: A tiered workflow for validating the mechanism of a kinase inhibitor.
Quantitative Data Summary
The efficacy of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is typically characterized by their half-maximal inhibitory concentration (IC₅₀) values against various targets.
| Target Kinase | Representative Scaffold Application | Typical IC₅₀ Range (Biochemical) | Cellular Pathway Affected | Reference |
| JAK2 | Myeloproliferative Neoplasms, Inflammation | 1 - 50 nM | JAK-STAT | [5] |
| TNIK | Colorectal Cancer | < 1 nM - 20 nM | Wnt/β-catenin | [4][15] |
| CDK8 | Colorectal Cancer | 30 - 100 nM | Wnt/β-catenin | [6] |
| B-RAF V600E | Melanoma | 10 - 40 nM | MAPK/ERK | [1][16] |
| ATM | Combination Cancer Therapy | 50 - 200 nM | DNA Damage Response | [8][17] |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a powerful and validated structural motif for the design of potent and selective kinase inhibitors. Its core mechanism of action relies on its exceptional ability to form bidentate hydrogen bonds with the kinase hinge region, enabling effective ATP-competitive inhibition. As exemplified by its successful application against the JAK-STAT pathway, this scaffold serves as a foundational element for drugs that can precisely interrupt dysregulated signaling cascades in human diseases. The systematic experimental workflow outlined herein provides a robust framework for researchers to validate this mechanism, ensuring both scientific integrity and the successful progression of new chemical entities in drug development pipelines.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 13. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. healthcentral.com [healthcentral.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules.[1][2][3] Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers, scientists, and drug development professionals in optimizing its formulation, predicting its pharmacokinetic profile, and ensuring its therapeutic efficacy. This document synthesizes available data for the free base, 1H-Pyrrolo[2,3-b]pyridin-6-amine, and provides expert analysis on the expected properties of its dihydrochloride salt, alongside detailed experimental protocols for their determination.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a formality but a critical cornerstone for success.[1][4] These properties, including solubility, melting point, and pKa, govern a molecule's behavior from the moment of administration to its interaction with the biological target.[2][5] An optimal physicochemical profile can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its efficacy and safety.[5] For a molecule like 1H-Pyrrolo[2,3-b]pyridin-6-amine, which holds potential as a scaffold for various therapeutic agents, a detailed characterization of its dihydrochloride salt is essential for advancing its development. The formation of a dihydrochloride salt is a common strategy to improve the solubility and stability of basic compounds.
Molecular Structure and Core Chemical Properties
The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its molecular identity and fundamental chemical properties.
Chemical Structure
The chemical structure of 1H-Pyrrolo[2,3-b]pyridin-6-amine is depicted below.
Caption: Chemical structure of 1H-Pyrrolo[2,3-b]pyridin-6-amine.
Core Chemical Data
The following table summarizes the key chemical identifiers for the free base, 1H-Pyrrolo[2,3-b]pyridin-6-amine.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| CAS Number | 145901-11-7 | |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-6-amine | [5] |
For the dihydrochloride salt , the molecular weight would be increased by two equivalents of hydrogen chloride (36.46 g/mol each), resulting in a molecular weight of 206.07 g/mol .
Physicochemical Properties and Their Significance
The following sections detail the critical physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine and the anticipated characteristics of its dihydrochloride salt.
Melting Point
For this compound, a significantly higher melting point is expected. The ionic nature of the salt leads to a more ordered and stable crystal lattice, requiring more energy to disrupt.
This protocol outlines a standard method for determining the melting point range of a solid crystalline compound.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.
For the free base, 1H-Pyrrolo[2,3-b]pyridin-6-amine, with its basic nitrogen atoms, is expected to have low solubility in neutral water but increased solubility in acidic conditions due to protonation.
The dihydrochloride salt is anticipated to have significantly enhanced aqueous solubility. The formation of the salt with hydrochloric acid introduces ionic character, which favors interaction with the polar water molecules.
This protocol describes a method to determine the solubility of a compound across a physiologically relevant pH range.
Caption: Workflow for pH-Solubility Profile Determination.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its absorption, distribution, and interaction with biological targets. 1H-Pyrrolo[2,3-b]pyridin-6-amine has multiple basic nitrogen atoms (on the pyridine ring, the pyrrole ring, and the amino group) and is expected to have multiple pKa values. The dihydrochloride salt exists when two of these basic centers are protonated.
This protocol outlines a common method for the experimental determination of pKa values.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
in vitro biological activity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
An In-Depth Technical Guide to the In Vitro Biological Characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in signal transduction pathways.[1][2][3] While many derivatives have been synthesized and characterized, the specific compound this compound remains largely uncharacterized in the public domain. This technical guide provides a comprehensive framework for the initial in vitro biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a strategic and logical progression of experiments from broad-based primary screening to more focused cellular assays. The protocols and workflows herein are based on established methodologies and the known activities of structurally related 7-azaindole analogs, providing a robust starting point for investigating the therapeutic potential of this novel agent.
Compound Profile and Rationale for Investigation
1.1. Chemical Identity
-
Compound Name: this compound
-
Synonyms: 6-Amino-7-azaindole dihydrochloride
-
Core Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
-
Molecular Formula: C₇H₉Cl₂N₃
-
Molecular Weight: 206.08 g/mol
1.2. Scientific Rationale
The 7-azaindole nucleus is a bioisostere of indole and is a key component in a multitude of biologically active molecules.[1] The two nitrogen atoms in the bicyclic system are adept at forming hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of adenine in ATP.[1] Consequently, numerous derivatives of this scaffold have been developed as potent inhibitors of various kinases and other enzymes, including:
Given the established precedent for potent biological activity within this chemical class, this compound represents a valuable, yet unexplored, chemical entity. This guide outlines a logical, tiered approach to systematically profile its in vitro activity, beginning with broad screening against a panel of kinases, followed by cellular assays to determine its effect on cell viability and programmed cell death.
1.3. Handling and Safety Precautions
Based on available safety data for the parent amine and related hydrochloride salts, the compound should be handled with care. It is presumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[12]
Tier 1: Primary Screening via In Vitro Kinase Profiling
2.1. Expertise & Experimental Causality
The most logical starting point for a novel 7-azaindole analog is to screen it against a diverse panel of protein kinases. This approach is justified by the scaffold's known propensity to act as a kinase inhibitor.[1][2] A broad panel screen provides an unbiased view of the compound's selectivity and identifies initial "hits" for further investigation. We will utilize a luminescence-based assay that measures ATP depletion, a direct and universal indicator of kinase activity.[13] This method is highly sensitive, amenable to high-throughput screening, and avoids the hazards of radioactive assays.[14]
2.2. Experimental Workflow: Kinase Panel Screening
Caption: Workflow for high-throughput in vitro kinase profiling.
2.3. Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is a generalized template for determining the IC₅₀ value of the test compound against a specific kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., 10 mM down to 0.17 µM).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, transfer 50 nL of each compound concentration from the dilution plate to a 384-well white assay plate. Include DMSO-only wells for high-activity controls (0% inhibition) and wells without kinase for background controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate buffer solution containing the specific kinase of interest and its corresponding substrate peptide.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution at a concentration equal to the Kₘ(ATP) for the specific kinase to ensure assay sensitivity.[15]
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes (incubation time may need optimization).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot percent inhibition versus compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2.4. Data Presentation: Sample Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |
| FGFR1 | 25 | 1.1 | 0.99 |
| ATM | >10,000 | N/A | N/A |
| c-Met | 150 | 0.9 | 0.98 |
| CDK2 | 8,500 | N/A | N/A |
| ... (other kinases) | ... | ... | ... |
Tier 2: Secondary Screening via Cellular Assays
3.1. Expertise & Experimental Causality
A potent IC₅₀ value in a biochemical assay is a promising start, but it does not guarantee activity in a cellular context. Cellular assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response. Based on the common anti-cancer activity of this scaffold, the two most fundamental cellular assays are:
-
Cell Proliferation Assay: To determine if the compound inhibits cell growth (cytostatic) or kills cells (cytotoxic). The MTT assay is a cost-effective, reliable method that measures metabolic activity as a proxy for cell viability.[16]
-
Apoptosis Assay: If the compound inhibits proliferation, it is crucial to understand the mechanism. The Annexin V/PI dual-staining assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18]
3.2. Experimental Workflow: From Hit to Cellular Mechanism
Caption: Decision workflow for secondary cellular screening.
3.3. Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[16]
-
Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[16]
-
Leave the plate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the viability percentage against the log of compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
3.4. Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with the test compound at relevant concentrations (e.g., 1X and 5X the proliferation IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each condition and centrifuge (e.g., 500 x g for 5 minutes).[18]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
The results are plotted on a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[18]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane rupture without apoptosis).
-
-
Elucidating Mechanism: Potential Signaling Pathways
4.1. Expertise & Experimental Causality
Should the compound prove to be a potent inhibitor of a receptor tyrosine kinase like FGFR, its mechanism of action would involve the disruption of downstream signaling cascades that control cell proliferation, survival, and migration. The PI3K-AKT-mTOR pathway is a critical downstream effector of many receptor tyrosine kinases.[5] Visualizing this pathway helps to conceptualize how an upstream inhibitor can exert profound effects on cellular function.
4.2. Diagram: Simplified FGFR Downstream Signaling
Caption: Potential inhibition of the PI3K-AKT pathway by a 7-azaindole compound.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. antbioinc.com [antbioinc.com]
- 18. bio-protocol.org [bio-protocol.org]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of 1H-Pyrrolo[2,3-b]pyridin-6-amine as a Kinase Inhibitor
Introduction: The Kinase Conundrum and the Emergence of 7-Azaindole
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. These enzymes, acting as key nodes in signaling pathways that govern cell growth, differentiation, and survival, are often dysregulated in pathological states. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. A central challenge in this field is the design of potent and selective inhibitors that can effectively target the ATP-binding site of a specific kinase.
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged" structure in kinase inhibitor design.[1][2] Its defining feature is the ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[2] This bioisosteric replacement provides a stable anchor for the inhibitor, allowing for diverse chemical modifications to achieve high potency and selectivity. The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the therapeutic potential of the 7-azaindole core, validating its importance in medicinal chemistry.[2] This guide will provide an in-depth technical overview of the discovery of 1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives as potent kinase inhibitors, covering their synthesis, biological evaluation, and structure-activity relationships.
Synthetic Strategies: Building the 7-Azaindole Core
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is a critical aspect of developing novel kinase inhibitors. Various synthetic routes have been developed to allow for the introduction of diverse substituents at key positions of the 7-azaindole scaffold, enabling extensive structure-activity relationship (SAR) studies. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, a class of compounds that have shown significant promise as kinase inhibitors.[3]
Caption: Generalized synthetic workflow for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines the key steps in the synthesis of a 2-aryl-4-amino-7-azaindole derivative, adapted from methodologies reported in the literature.[3][4]
Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling
-
To a solution of a 2-iodo-4-chloro-pyrrolopyridine intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired aryl boronic acid (1.2 eq) and a base such as cesium carbonate (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-chloro-pyrrolopyridine.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine the 2-aryl-4-chloro-pyrrolopyridine (1.0 eq), the desired amine (1.5 eq), and a base such as cesium carbonate (3.0 eq) in a solvent like 1,4-dioxane.[4]
-
Degas the mixture with an inert gas for 10-15 minutes.
-
Add a palladium catalyst and a ligand, for instance, Pd(OAc)₂ (0.1 eq) and BINAP (0.1 eq).[4]
-
Heat the reaction at 100-110 °C for 1-6 hours until the starting material is consumed.
-
After cooling, evaporate the solvent and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, and dry.
-
Concentrate the solution and purify the product via column chromatography to obtain the N-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Step 3: Deprotection
-
The choice of deprotection conditions depends on the protecting group used (e.g., SEM, Boc). For a SEM group, treatment with a fluoride source like TBAF or an acid like TFA is common.[3]
-
Dissolve the protected compound in a suitable solvent (e.g., THF for TBAF, DCM for TFA).
-
Add the deprotecting agent and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction if necessary and perform a standard aqueous workup.
-
Purify the final 1H-pyrrolo[2,3-b]pyridin-6-amine derivative by chromatography or recrystallization.
Biological Evaluation: Unveiling Kinase Inhibitory Activity
A systematic biological evaluation is paramount to characterize the potency, selectivity, and cellular effects of newly synthesized 7-azaindole derivatives. This typically involves a tiered approach, starting with in vitro biochemical assays followed by cell-based assays and potentially in vivo studies.
Workflow for Biological Characterization
The following diagram outlines a typical workflow for assessing the biological activity of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Caption: Workflow for the biological evaluation of kinase inhibitors.
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
-
Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, and ATP in a suitable kinase buffer.
-
Add varying concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor to the reaction mixture in a 96- or 384-well plate.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
2. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay) This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 7-azaindole compounds for a specified duration (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For a CellTiter-Glo® assay, add the reagent directly to the cells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Structure-Activity Relationship (SAR): Decoding the Path to Potency and Selectivity
Systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded a wealth of SAR data, providing insights into the key structural features required for potent and selective kinase inhibition.
Key SAR Insights
The following diagram summarizes the general SAR trends observed for 7-azaindole-based kinase inhibitors targeting various kinases.
Caption: Summary of Structure-Activity Relationships for 7-azaindole kinase inhibitors.
Note: Due to the limitations of the current environment, the image in the DOT graph is a placeholder. In a real-world application, a chemical structure of the 1H-pyrrolo[2,3-b]pyridine scaffold would be embedded.
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases, showcasing the impact of different substitutions.
| Compound ID | Target Kinase | R² Substituent | R⁴ Substituent | IC₅₀ (nM) | Reference |
| Compound A | FGFR1 | 3-methoxyphenyl | -NH₂ | 7 | [5][6] |
| Compound B | FGFR2 | 3-methoxyphenyl | -NH₂ | 9 | [5][6] |
| Compound C | TNIK | Various aryl groups | -NH₂ | <1 | [7] |
| Compound D | ATM | Optimized aryl moieties | -NH₂ | Potent and selective | [8][9] |
| Compound E | Haspin | Benzocycloalkanone motif | -NH₂ | 14 | [10] |
| GSK1070916A | Aurora B | Proprietary | Proprietary | Potent and selective | [11] |
| Compound 25a | ATM | Optimized side chain | -NH₂ | Highly selective | [8] |
Conclusion: A Versatile Scaffold with Enduring Promise
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has firmly established itself as a cornerstone in the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region provides a robust starting point for medicinal chemists to explore diverse chemical space and develop potent and selective drug candidates. The extensive research into the synthesis, biological evaluation, and structure-activity relationships of 7-azaindole derivatives has led to the discovery of inhibitors for a wide array of kinases, including ROCK, TNIK, ATM, PI3K, and FGFR, with some compounds advancing into clinical trials.[5][7][8][12][13] The continued exploration of this versatile scaffold, guided by the principles outlined in this technical guide, holds immense promise for the future of targeted cancer therapy and the treatment of other diseases driven by aberrant kinase signaling.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Target Identification and Deconvolution for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Preamble: The 7-Azaindole Scaffold - A Privileged Structure in Drug Discovery
The compound , 1H-Pyrrolo[2,3-b]pyridin-6-amine, belongs to the 7-azaindole class of heterocyclic molecules. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets, often by mimicking the purine core of ATP. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of various protein kinases and other enzymes, including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphodiesterase 4B (PDE4B).[1][2][3] This history strongly suggests that 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride likely exerts its biological effects by engaging one or more protein targets, making its deconvolution a critical step for any therapeutic development program.
This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-pronged strategic workflow for the unambiguous identification and validation of the molecular target(s) of this compound. Our approach is rooted in a philosophy of orthogonal validation, where hypotheses generated by one method are rigorously tested by another, ensuring the highest degree of scientific confidence. We will proceed from initial, cost-effective computational predictions to the synthesis of bespoke chemical tools, their application in robust experimental protocols, and the final validation of candidate targets.
Part 1: Foundational Strategy - An Integrated Approach to Target ID
Successful target identification is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our core strategy integrates computational, chemical, and biological methods to build a comprehensive and validated picture of the compound's mechanism of action.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 1H-Pyrrolo[2,3-b]pyridin-6-amine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The 7-Azaindole Core - A Privileged Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, effectively interacting with a multitude of biological targets. This unique characteristic has propelled its derivatives into the forefront of drug discovery, leading to the development of novel therapeutics for a range of diseases, most notably cancer. This guide provides a comprehensive technical overview of the structural analogs and derivatives of a key exemplar of this class, 1H-Pyrrolo[2,3-b]pyridin-6-amine, with a focus on the synthetic strategies, biological activities, and mechanistic insights that are crucial for professionals in the field.
I. Synthetic Strategies: Building the 7-Azaindole Core and its Derivatives
The functionalization of the 7-azaindole scaffold is a critical aspect of developing novel therapeutic agents. The strategic introduction of various substituents allows for the fine-tuning of a compound's physicochemical properties and biological activity. Two of the most powerful and widely employed methods for achieving this are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
A. General Synthetic Approach: A Two-Step Cross-Coupling Strategy
A robust and versatile strategy for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, close analogs of the core topic, involves a sequential application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] This approach offers a high degree of control over the final structure and allows for the introduction of a wide variety of substituents at key positions.
The general workflow for this synthetic approach can be visualized as follows:
References
A Preliminary Toxicity Profile of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride: A Technical Guide for Drug Development Professionals
This guide provides a foundational understanding of the preliminary toxicity profile for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a member of the 7-azaindole class of heterocyclic compounds. Given the limited direct toxicological data on this specific salt, this document synthesizes available information on the parent amine and related 7-azaindole derivatives to construct a predictive profile and outline a strategic framework for comprehensive toxicological evaluation.
Introduction to 1H-Pyrrolo[2,3-b]pyridin-6-amine and the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core are being actively investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[1][2][3][4][5] Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against key oncology targets like Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4][5]
This compound is an example of such a derivative. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent amine, a common practice in drug development. However, the introduction of the salt can also influence the compound's physicochemical properties and, potentially, its toxicological profile. Understanding the inherent risks associated with this chemical class is paramount for its safe handling and progression through the drug development pipeline.
Known Hazard Identification and Classification
While specific toxicity studies on the dihydrochloride salt are not publicly available, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a hazard profile for the parent compound, 1H-pyrrolo[2,3-b]pyridin-6-amine.[6] This information serves as the cornerstone of our preliminary assessment.
Table 1: GHS Hazard Classification for 1H-Pyrrolo[2,3-b]pyridin-6-amine [6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
These classifications suggest that the compound has moderate acute oral toxicity and is a notable irritant to the skin, eyes, and respiratory system.[6] This necessitates the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the solid compound.[7][8][9]
Studies on other 7-azaindole derivatives have also indicated a potential for toxicity at higher doses. For instance, in a study evaluating the analgesic and hypotensive activities of novel 7-azaindole analogues, significant analgesic effects were observed at a dose of 50 mg/kg, while toxicity was reported at 75 mg/kg, highlighting a potentially narrow therapeutic window.[10][11]
Proposed Experimental Framework for a Comprehensive Toxicity Profile
To build a robust preliminary toxicity profile for this compound, a tiered approach to experimental evaluation is recommended. The following assays are standard components of non-clinical safety assessment.
The initial GHS classification of "Harmful if swallowed" warrants a definitive acute oral toxicity study.[6] The primary objective is to determine the median lethal dose (LD50), which provides a quantitative measure of the acute toxicity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
-
Animal Model: Wistar rats (female, 8-12 weeks old). The use of a single sex is justified by the OECD guideline to minimize animal usage.
-
Compound Preparation: The dihydrochloride salt is dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose) to the desired concentrations.
-
Dosing: A single animal is dosed with the starting dose (e.g., 175 mg/kg, based on the GHS category 4 classification).
-
Observation: The animal is observed for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or coma.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival/death) at each dose level.
-
Rationale: This method is chosen for its efficiency and ethical considerations, as it minimizes the number of animals required to obtain a statistically valid LD50 value.
Assessing the genotoxic potential of a new chemical entity is a critical step. These assays evaluate the ability of the compound to induce mutations or chromosomal damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.
-
Rationale: The Ames test is a rapid and sensitive screening tool for identifying potential mutagens. A positive result would trigger further investigation into the compound's carcinogenic potential.
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: The cells are exposed to the test compound at multiple concentrations, both with and without metabolic activation (S9).
-
Endpoint: After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, translocations).
-
Rationale: This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) events, providing a more comprehensive assessment of genotoxicity than the Ames test alone.
Understanding the concentrations at which a compound is cytotoxic is crucial for interpreting data from other in vitro assays and for estimating a safe starting dose for in vivo studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and cancer cell lines if applicable to the intended therapeutic use).
-
Procedure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for 24-72 hours.
-
Endpoint: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 (concentration that inhibits 50% of cell growth) is calculated.
-
Rationale: The MTT assay is a well-established, high-throughput method for assessing cell viability and determining the cytotoxic potential of a compound.
Visualization of the Proposed Toxicological Workflow
To provide a clear overview of the proposed experimental strategy, the following workflow diagram illustrates the logical progression from initial hazard assessment to comprehensive in vitro and in vivo testing.
Caption: Proposed workflow for the preliminary toxicological assessment of this compound.
Conclusion and Future Directions
The preliminary toxicity profile of this compound, based on available data for the parent amine and related 7-azaindole derivatives, indicates a compound with moderate acute oral toxicity and significant irritant properties.[6] The proposed experimental framework outlines a clear and scientifically rigorous path to generating the necessary data for a comprehensive safety assessment.
Successful completion of these studies will enable a more definitive classification of the compound's toxicity, inform the design of future preclinical and clinical studies, and ensure the safety of researchers handling the material. Further investigations may include repeated dose toxicity studies, safety pharmacology assessments, and developmental and reproductive toxicity studies, depending on the intended therapeutic indication and clinical development plan.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Novel 1H-Pyrrolo[2,3-b]pyridin-6-amine Compounds: An In-depth Technical Guide
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases.[1] This has led to the development of numerous 1H-pyrrolo[2,3-b]pyridine derivatives targeting a wide array of diseases, including cancer, inflammatory disorders, and viral infections. The strategic incorporation of a nitrogen atom into the indole ring can modulate physicochemical properties, such as solubility and metabolic stability, and introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy. This guide provides a comprehensive technical overview of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of novel 1H-Pyrrolo[2,3-b]pyridin-6-amine compounds, offering insights for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile (ADME) of 1H-Pyrrolo[2,3-b]pyridin-6-amine Derivatives
The overall pharmacokinetic profile of this class of compounds is heavily influenced by the specific substitutions on the core scaffold. However, general trends can be observed from the available literature on various derivatives, particularly those developed as kinase inhibitors.
Absorption and Bioavailability
Many kinase inhibitors, including those with a 1H-pyrrolo[2,3-b]pyridine core, are orally administered but often suffer from poor aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) class II or IV compounds.[2] This low solubility can be a limiting factor for oral absorption and can lead to variable bioavailability.[3]
Despite these challenges, several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated promising oral bioavailability in preclinical studies. For instance, a highly selective ATM inhibitor from this class exhibited an impressive oral bioavailability of 147.6% in mice, indicating excellent absorption. Formulation strategies play a crucial role in overcoming solubility issues. The use of lipophilic salts and lipid-based formulations has been shown to enhance the oral absorption of poorly water-soluble kinase inhibitors.[4]
Distribution
The distribution of a drug throughout the body is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[5] The extent of plasma protein binding for 1H-pyrrolo[2,3-b]pyridine derivatives can vary significantly depending on their lipophilicity and other physicochemical properties. High plasma protein binding can reduce the concentration of free drug available to reach the target tissue but can also prolong the drug's half-life by reducing its clearance.
Metabolism
The liver is the primary site of metabolism for the majority of drugs, with cytochrome P450 (CYP) enzymes playing a central role.[6][7] The 1H-pyrrolo[2,3-b]pyridine scaffold is susceptible to metabolism by various CYP isoforms. Preliminary pharmacokinetic analyses of 7-azaindole-derived compounds have identified hydroxylation, amide hydrolysis, and defluorination as common metabolic pathways.[8] The position of the nitrogen atom in the azaindole ring can influence metabolic reactivity, with some studies suggesting that the 7-azaindole scaffold may lead to lower metabolic turnover compared to other isomers.[8]
In vitro metabolic stability assays using liver microsomes and hepatocytes are essential for predicting the in vivo clearance of these compounds.[9] These assays help in identifying metabolic liabilities early in the drug discovery process, allowing for structural modifications to improve metabolic stability.[10]
Excretion
The primary route of excretion for metabolites of 1H-pyrrolo[2,3-b]pyridine derivatives is typically through the feces, which is common for many orally administered kinase inhibitors.[3] A smaller portion may be eliminated through the urine. The overall clearance rate is a critical pharmacokinetic parameter that, along with the volume of distribution, determines the drug's half-life.
Methodologies for Pharmacokinetic Assessment
A thorough understanding of the pharmacokinetic properties of 1H-Pyrrolo[2,3-b]pyridin-6-amine compounds requires a suite of well-designed in vitro and in vivo experiments.
In Vitro Assays
1. Metabolic Stability Assay in Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[11]
Experimental Protocol:
-
Preparation: Thaw pooled human liver microsomes and prepare a working solution in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal solution. The reaction is initiated by adding the cofactor NADPH.[12]
-
Time Points: Samples are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[13]
2. Metabolic Stability Assay in Hepatocytes
This assay offers a more comprehensive assessment of metabolism, as hepatocytes contain both Phase I and Phase II enzymes.[14]
Experimental Protocol:
-
Cell Preparation: Use cryopreserved primary hepatocytes, thawed and cultured to optimal conditions.[14]
-
Incubation: Incubate the test compound with the hepatocytes at 37°C. Samples are collected at various time points.[14]
-
Termination and Processing: The reaction is terminated by adding acetonitrile, followed by centrifugation to collect the supernatant.[14]
-
Data Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS to determine the metabolic stability.[14] This assay also allows for the identification of major metabolites.
3. Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is considered the "gold standard" for determining the extent of drug binding to plasma proteins.[5]
Experimental Protocol:
-
Apparatus Setup: A dialysis unit with two chambers separated by a semipermeable membrane is used. The Rapid Equilibrium Dialysis (RED) device is a common choice.[15]
-
Sample Preparation: The test compound is added to plasma in one chamber, while a buffer solution is placed in the other chamber.[5]
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[16]
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.
In Vivo Studies
Oral Bioavailability Study in Mice
This study determines the fraction of an orally administered dose of a drug that reaches the systemic circulation.[17]
Experimental Protocol:
-
Animal Model: Typically, male CD-1 or C57BL/6 mice are used.[17]
-
Dosing: Two groups of animals are used. One group receives the drug intravenously (IV), and the other receives it orally (PO).
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration.
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the IV and PO routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Data Presentation
Table 1: Summary of In Vitro ADME Assays
| Assay | Purpose | Key Parameters Measured |
| Metabolic Stability (Microsomes) | To assess Phase I metabolic clearance. | In vitro half-life (t1/2), Intrinsic Clearance (CLint) |
| Metabolic Stability (Hepatocytes) | To evaluate overall hepatic metabolism (Phase I & II). | In vitro half-life (t1/2), Intrinsic Clearance (CLint), Metabolite Profile |
| Plasma Protein Binding | To determine the fraction of drug bound to plasma proteins. | Percent bound (%), Unbound fraction (fu) |
Visualizations
Caption: A typical workflow for assessing the pharmacokinetic properties of novel compounds.
Caption: A potential metabolic pathway for 1H-Pyrrolo[2,3-b]pyridin-6-amine compounds.
Implications for Drug Development
The pharmacokinetic profile of a 1H-pyrrolo[2,3-b]pyridin-6-amine derivative is a critical determinant of its success as a drug candidate. A compound with poor oral bioavailability may require higher doses, leading to increased risks of off-target toxicity.[3] High metabolic clearance can result in a short half-life, necessitating frequent dosing, which can impact patient compliance. Conversely, very low clearance could lead to drug accumulation and toxicity.
Therefore, a balanced pharmacokinetic profile is essential. Early and comprehensive ADME profiling allows for the selection of candidates with desirable pharmacokinetic properties and guides the optimization of those with liabilities. For compounds with low solubility, formulation strategies such as amorphous solid dispersions or lipid-based formulations can be employed to enhance absorption.[4] For metabolically unstable compounds, medicinal chemistry efforts can be directed at modifying the sites of metabolism to improve stability.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bioivt.com [bioivt.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride CAS number and supplier information
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound, a derivative of the 7-azaindole scaffold, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its structural features make it a versatile building block for the synthesis of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications in medicinal chemistry, and supplier information, grounded in authoritative scientific literature. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is paramount for reproducible research. This compound is unambiguously identified by its CAS number.
-
Compound Name: this compound
-
Synonyms: 6-Amino-1H-pyrrolo[2,3-b]pyridine dihydrochloride, 6-Amino-7-azaindole dihydrochloride
-
Molecular Structure:
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃ | Calculated |
| Molecular Weight | 206.08 g/mol | Calculated |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol | Inferred from dihydrochloride salt form |
| CAS Number | 1170585-19-9 | BLDpharm[1], ChemicalBook[2] |
The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is considered a "privileged structure" in drug discovery.[3] This designation is reserved for molecular scaffolds that can bind to multiple, unrelated biological targets, leading to a diverse range of pharmacological activities. The nitrogen atom in the pyridine ring of the 7-azaindole scaffold acts as a key hydrogen bond acceptor, mimicking the purine base adenine and enabling potent interactions with the ATP-binding sites of many enzymes, particularly kinases.[4]
The versatility of the 7-azaindole nucleus has led to the development of compounds with a wide array of therapeutic applications, including:
-
Anticancer Agents: Many derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[4]
-
Kinase Inhibitors: This scaffold is a cornerstone for developing inhibitors of critical signaling kinases like ATM and FGFR.[5][6][7][8][9]
-
CNS Agents: Derivatives have been investigated as partial agonists of nicotinic acetylcholine receptors, showing promise for cognitive disorders.[10]
-
Anti-inflammatory and Analgesic Agents: Certain 7-azaindole compounds have demonstrated significant analgesic and anti-inflammatory properties.[11][12][13]
Synthesis and Purification Workflow
While a specific synthesis for the dihydrochloride salt is not detailed in the public literature, a robust synthetic route can be designed based on established methodologies for analogous 7-azaindole derivatives.[14] The following protocol represents a logical and field-proven approach.
Rationale for Synthetic Strategy
The chosen strategy involves a multi-step process starting from a commercially available, appropriately substituted pyridine. The key transformations are a nitration, followed by a reduction to install the amine group, and a subsequent cyclization to form the pyrrole ring. The final step is the salt formation. This approach provides a reliable pathway to the target molecule.
References
- 1. 1170585-19-9|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Amino-1H-pyrrolo[2,3-b]pyridine dihydrochloride | 1170585-19-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
- 12. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in cell-based assays
An Application Guide for the Use of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cell-Based Assays
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged" heterocyclic structure in modern medicinal chemistry. Its bioisosteric relationship with indole allows it to function as a versatile pharmacophore, leading to the development of potent inhibitors against a range of critical cellular targets. Derivatives of this scaffold, such as 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, have demonstrated significant activity against key enzyme families, including protein kinases and phosphodiesterases. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 7-azaindole derivatives in cell-based assays. We delve into the foundational principles of compound handling, explore core signaling pathways, and provide detailed, self-validating protocols for assessing cellular activity, target engagement, and functional outcomes.
Foundational Principles: Compound Preparation and Handling
The successful execution of any cell-based assay begins with the correct preparation of the test compound. Due to their often hydrophobic nature, 7-azaindole derivatives require careful solubilization to ensure accurate and reproducible results.
1.1. The Challenge of Aqueous Solubility
1.2. Protocol for Stock Solution Preparation and Dilution
This protocol is designed to maximize solubility and minimize precipitation.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine derivative (e.g., this compound)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Assay medium (e.g., DMEM with 10% FBS)
-
Vortex mixer and sonicator
Procedure:
-
High-Concentration Stock Preparation (e.g., 10-50 mM):
-
Accurately weigh the compound.
-
Add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., 10 mM).
-
Vortex vigorously. If dissolution is slow, use a water bath sonicator or gentle warming (37°C) to aid solubilization.[1] Ensure the compound is fully dissolved before proceeding.
-
Store this master stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Stepwise Intermediate Dilution (Critical Step):
-
Instead of diluting the 10 mM stock directly into the final assay volume, perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM DMSO stock into your complete cell culture medium.
-
Causality: This gradual reduction in DMSO concentration prevents the abrupt polarity shift that causes precipitation.
-
-
Final Working Concentration:
-
Add the intermediate dilution to the assay plate wells containing cells and medium to achieve the final desired concentrations.
-
Crucial Insight: Always add the compound dilution to the medium in the well while gently swirling the plate. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.[1] The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced artifacts.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | High solvating power for many organic molecules. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Storage | -20°C or -80°C (in aliquots) | Prevents degradation and avoids repeated freeze-thaw cycles. |
| Dilution Method | Stepwise Serial Dilution | Avoids "DMSO shock" and compound precipitation.[1] |
| Final DMSO % | < 0.5% (ideally ≤ 0.1%) | Minimizes solvent toxicity and off-target effects on cells. |
Key Mechanisms of Action & Signaling Pathways
7-Azaindole derivatives are renowned for their ability to target protein kinases, which are central regulators of cellular signaling. Two of the most prominent pathways targeted by this scaffold are the FGFR and PI3K/AKT pathways, both of which are frequently dysregulated in cancer.[2][3][4]
2.1. Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[5] Aberrant activation of FGFRs is a known driver of various cancers.[2][6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][5] They act by competing with ATP in the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.
Caption: FGFR signaling pathway and point of inhibition by 7-azaindole derivatives.
2.2. Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[3] Its hyperactivation is one of the most common events in human cancers. The 7-azaindole scaffold has been successfully utilized to create potent PI3K inhibitors that block the conversion of PIP2 to PIP3, thus preventing the activation of AKT and its downstream effectors.[3][4]
Caption: PI3K/AKT signaling pathway and point of inhibition by 7-azaindole derivatives.
Core Application Protocols
The following protocols provide a robust framework for characterizing the activity of 1H-pyrrolo[2,3-b]pyridine derivatives in relevant cancer cell lines.
3.1. Protocol 1: Cell Proliferation Assay (MTT/MTS or Luminescent)
Principle: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. The reduction of a tetrazolium salt (like MTT) to a colored formazan product or the quantification of ATP (luminescent) is proportional to the number of viable cells.
Materials:
-
Cancer cell line with known pathway dysregulation (e.g., HuH-7 for FGFR, MCF-7 for PI3K)
-
96-well clear flat-bottom plates (for MTT) or white plates (for luminescent assays)
-
Complete growth medium
-
Compound dilutions (prepared as in Section 1.2)
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl) for MTT
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the compound to each well. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for 72 hours (or a time course of 24, 48, 72h) at 37°C, 5% CO₂.
-
Assay Development (MTT example):
-
Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
3.2. Protocol 2: Western Blot for Target Engagement
Principle: This protocol validates that the compound inhibits the intended target kinase within the cell by measuring the phosphorylation state of its direct downstream substrate. A reduction in the phosphorylated protein, without a change in the total protein level, indicates successful target engagement.
Materials:
-
6-well plates
-
Serum-free medium
-
Growth factors for stimulation (e.g., FGF19 for FGFR, IGF-1 for PI3K)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-FRS2, anti-total-FRS2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture & Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Causality: Serum starvation synchronizes the cells and reduces basal signaling, creating a clean window to observe ligand-induced activation.
-
Pre-treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL FGF19) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-AKT/total-AKT (or p-FRS2/total-FRS2) ratio confirms target inhibition.
3.3. Protocol 3: Transwell Cell Migration Assay
Principle: This assay assesses the ability of a compound to inhibit cancer cell migration, a key process in metastasis.[6] Cells are seeded in the top chamber of a permeable insert and migrate through the pores toward a chemoattractant in the bottom chamber.
Materials:
-
24-well plate with Transwell inserts (8 µm pore size)
-
Serum-free medium (for top chamber)
-
Medium with chemoattractant (e.g., 10% FBS) (for bottom chamber)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
Procedure:
-
Plate Setup: Add 600 µL of chemoattractant medium to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend serum-starved cells in serum-free medium containing the compound at desired concentrations (and a vehicle control).
-
Seeding: Add 100 µL of the cell suspension (e.g., 50,000 cells) to the top of each Transwell insert.
-
Incubation: Incubate for 12-24 hours.
-
Fix and Stain:
-
Carefully remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain with 0.5% Crystal Violet.
-
-
Analysis:
-
Thoroughly wash the inserts.
-
Elute the stain with a solubilizing agent (e.g., 10% acetic acid).
-
Read the absorbance of the eluted dye or count the cells in several fields of view under a microscope.
-
A reduction in absorbance/cell count indicates inhibition of migration.
-
Experimental Workflow and Data Interpretation
A logical workflow is essential for generating a complete dataset for a given compound.
Caption: A logical experimental workflow for characterizing a 7-azaindole derivative.
4.1. Example Data Presentation
IC₅₀ values should be presented in a clear, tabular format.
| Cell Line | Pathway Driver | IC₅₀ (nM) for Compound X |
| HuH-7 | FGFR4 Amplification | 25 |
| MDA-MB-453 | FGFR4 Amplification | 40 |
| MCF-7 | PIK3CA Mutation | 850 |
| HCT116 | KRAS Mutation | >10,000 |
Interpretation: The data suggests that Compound X is a potent and selective inhibitor of the FGFR pathway, with significantly less activity against cells driven by other mutations.
4.2. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Compound precipitation; uneven cell seeding; edge effects in the plate. | Re-optimize solubilization protocol (Sec 1.2); ensure single-cell suspension before seeding; avoid using outer wells of the plate. |
| No compound activity observed | Compound precipitated; incorrect target in the chosen cell line; compound degradation. | Verify solubility visually under a microscope; confirm the presence and activation of the target kinase in your cell line via Western blot; use fresh aliquots of the compound. |
| Vehicle control shows high toxicity | Final DMSO concentration is too high. | Reduce the final DMSO concentration to <0.5%, ideally ≤0.1%. This may require making a more concentrated master stock. |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a powerful tool in chemical biology and drug discovery. By understanding the fundamentals of its handling, mechanism of action, and applying robust, validated cell-based assay protocols, researchers can effectively characterize the biological activity of its derivatives. The integrated workflow presented here—from proliferation screening to target validation and functional assessment—provides a reliable path to generating high-quality, interpretable data, thereby accelerating the journey from compound synthesis to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Strategies for the Dissolution of 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride for In Vitro and In Vivo Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. This compound, built on the 7-azaindole scaffold, is a common structural motif in modern kinase inhibitors and other targeted therapeutics.[1][2][3][4] Proper solubilization is a critical first step to ensure experimental reproducibility, biological activity, and data integrity. This guide moves beyond simple step-by-step instructions to explain the physicochemical principles behind the recommended protocols, empowering users to troubleshoot and adapt methodologies for their specific experimental contexts. We present validated protocols for preparing high-concentration organic stock solutions for in vitro use and developing appropriate vehicle formulations for in vivo studies.
Introduction to this compound
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole that has garnered significant attention in medicinal chemistry.[5] The incorporation of a nitrogen atom into the indole ring system can enhance desirable pharmaceutical properties, including target binding affinity and aqueous solubility. As a result, the 7-azaindole scaffold is integral to numerous developmental and approved drugs, particularly in the field of oncology.[2][6]
The subject of this guide, 1H-Pyrrolo[2,3-b]pyridin-6-amine, is supplied as a dihydrochloride salt. This salt form is intentionally created to leverage the basicity of the pyridine ring nitrogen and the exocyclic amine at the 6-position. Protonation of these sites significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous media compared to the free base—a crucial factor for biological experiments. However, challenges such as precipitation upon dilution into physiological buffers remain a common hurdle. This document provides the expertise to navigate these challenges effectively.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the fundamental properties of the compound and the necessary safety precautions.
Physicochemical Data
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | 6-Amino-7-azaindole Dihydrochloride | - |
| Molecular Formula | C₇H₉Cl₂N₃ | Calculated |
| Molecular Weight | 206.07 g/mol | Calculated |
| Free Base MW | 133.15 g/mol | [7] |
| Appearance | Typically a solid powder (white to off-white/beige) | [8] |
| Key Structural Feature | Dihydrochloride salt of a basic compound, enhancing aqueous solubility. | [9][10] |
| Hygroscopicity | Hydrochloride salts can be hygroscopic; store accordingly. | [11] |
Safety and Handling Precautions
1H-Pyrrolo[2,3-b]pyridin-6-amine and its analogs are classified with the following hazards.[7] All handling should be performed in a well-ventilated laboratory or chemical fume hood.
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[12][13]
-
Lab Coat: To protect from skin contact.
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[12] The use of a desiccator is recommended to prevent the absorption of water by the potentially hygroscopic material.[11]
The Science of Solubilization: A Decision Framework
The primary challenge in working with compounds like this is transitioning from a high-concentration organic stock to a low-concentration, physiologically compatible aqueous solution without precipitation. This phenomenon, often called "precipitation upon dilution," occurs when the compound's concentration exceeds its thermodynamic solubility in the final aqueous medium.[9] The following workflow provides a logical framework for addressing solubility.
Caption: Decision workflow for dissolving and troubleshooting compounds prone to precipitation.
Protocols for In Vitro Applications
For most in vitro applications, such as cell-based assays or enzymatic assays, the standard procedure involves creating a concentrated stock solution in an organic solvent, followed by dilution in an aqueous culture medium or buffer.
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
Causality: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules and is the industry standard for initial stock preparation.[9] Preparing a high-concentration stock allows for minimal volumes to be added to the final assay, keeping the solvent concentration at a non-toxic level (typically ≤0.5%).[9]
Materials:
-
This compound
-
Anhydrous, molecular biology grade DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of the compound to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.06 mg of the compound (MW = 206.07 g/mol ).
-
Dissolve: Add the calculated volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mix: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be effective, but ensure the compound's stability at this temperature if no data is available.[9]
-
Aliquot & Store: Once the solution is clear, dispense it into single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -20°C or -80°C. This practice is critical to minimize repeated freeze-thaw cycles, which can degrade the compound.[14]
Protocol 4.2: Preparation of Aqueous Working Solutions
Causality: Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer can cause localized supersaturation, leading to precipitation. A stepwise or serial dilution protocol mitigates this by gradually lowering the solvent concentration.[15]
Procedure:
-
Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed cell culture medium or assay buffer to the desired final concentration. Crucially, ensure the final concentration of DMSO in the assay is low (e.g., ≤0.1% to 0.5%) and is consistent across all experimental conditions, including the vehicle control. [14]
-
Example Calculation (for a 10 µM final concentration):
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
The final DMSO concentration will be 0.1%.
-
-
Mixing Technique: Add the small volume of DMSO stock to the larger volume of vortexing aqueous buffer. This promotes rapid dispersion and prevents precipitation.[15]
-
Use Immediately: Prepare working solutions fresh for each experiment and use them promptly.
Protocols for In Vivo Applications
Vehicle selection for in vivo studies is critical and must balance compound solubility with animal safety. High concentrations of DMSO are generally avoided.
Protocol 5.1: Aqueous-Based Vehicle (Preferred Method)
Causality: As a dihydrochloride salt, the compound is designed for enhanced aqueous solubility. An acidic, buffered solution is the most logical and often safest starting point, directly leveraging the compound's salt form. Citrate buffers are commonly used for this purpose.[16]
Materials:
-
This compound
-
Sterile 80 mM Sodium Citrate buffer (pH ~3.0-4.0)
-
Sterile water for injection or saline
Procedure:
-
Weigh the required amount of the compound for your desired dosing concentration (e.g., 5 mg/mL).
-
Add a portion of the 80 mM citrate buffer to the powder.
-
Mix thoroughly using a vortex and/or sonication until the compound is fully dissolved.
-
Once dissolved, add the remaining buffer to reach the final desired volume.
-
Verify the final pH of the solution to ensure it is within a physiologically tolerable range for the intended route of administration.
-
Prepare this formulation fresh daily and protect it from light.[16]
Protocol 5.2: Co-Solvent Formulation (for Higher Doses or Poor Solubility)
Causality: If the required dose cannot be achieved in a simple aqueous vehicle, a co-solvent system is necessary. This formulation uses a combination of agents to maintain solubility.
Caption: Logic for selecting an appropriate in vivo vehicle based on dose requirements.
Example Formulation: A common co-solvent vehicle for oral gavage or IP injection consists of DMSO, PEG 300, Tween 80, and saline.[16]
Procedure:
-
Dissolve the compound completely in 100% DMSO first. This is the critical initial step.
-
In a separate tube, mix the other vehicle components. For a final formulation of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% Saline (v/v/v/v) :
-
Add the PEG 300.
-
Add the Tween 80 and mix.
-
Slowly add the DMSO-drug concentrate to the PEG/Tween mixture while vortexing.
-
Finally, add the saline dropwise while continuously mixing to reach the final volume.
-
-
The resulting solution should be clear. Prepare fresh daily.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Chemical Probe for the Fibroblast Growth Factor Receptor (FGFR) Kinase Family: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: While the specific compound 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride is not widely documented as a selective chemical probe, the core 1H-pyrrolo[2,3-b]pyridine scaffold is a foundational element in a class of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This guide will focus on the application of these scaffold-containing compounds as chemical probes to investigate FGFR signaling in cancer and other diseases. We will use the well-characterized compound "Compound 4h" from the work of Wang et al. (2021) as a representative example for protocol development, a potent inhibitor of FGFR1/2/3.[1][2][3][4]
Introduction: The Role of FGFR Signaling and the Utility of 1H-Pyrrolo[2,3-b]pyridine Probes
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[4][5] Ligand-induced dimerization and subsequent autophosphorylation of the intracellular kinase domain triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[6][7]
Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of cancers, including breast, lung, gastric, and bladder cancers.[8][9] This makes the FGFR family a compelling target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the nuanced roles of FGFR signaling in both normal physiology and disease. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective ATP-competitive FGFR inhibitors.[1][10] These compounds serve as invaluable chemical probes for target validation, pathway elucidation, and drug discovery.
Mechanism of Action: Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold typically act as Type I kinase inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain in its active conformation. The core structure characteristically forms two critical hydrogen bonds with the hinge region of the kinase (specifically with the backbone carbonyl of glutamic acid and the NH of alanine), mimicking the interaction of the adenine moiety of ATP.[1] This interaction effectively blocks ATP binding and prevents receptor autophosphorylation, thereby inhibiting all downstream signaling.
Core Principles of a Self-Validating Experimental Design
To ensure the trustworthiness of experimental outcomes when using a chemical probe, it is crucial to design a self-validating workflow. This involves a multi-tiered approach, from initial biochemical validation to confirmation of on-target effects in a cellular context.
Caption: A self-validating experimental workflow for an FGFR chemical probe.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol determines the direct inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine probe against purified FGFR kinase domains and is essential for calculating the IC50 value. Commercially available kits, such as the FGFR2 Assay Kit from BPS Bioscience or the HTScan® FGF Receptor 1 Kinase Assay Kit from Cell Signaling Technology, provide a streamlined format.[5][11]
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of FGFR by 50% (IC50).
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain.
-
Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1).
-
ATP.
-
Kinase Assay Buffer.
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor (e.g., Compound 4h).
-
Kinase-Glo® MAX or similar luminescence-based ATP detection reagent.
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the inhibitor in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Inhibitor dilution or vehicle control (for "no inhibitor" and "no enzyme" controls).
-
A mixture of purified FGFR enzyme and substrate.
-
Allow the enzyme and inhibitor to incubate for 20-30 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes.
-
Detect ATP Depletion: Add the Kinase-Glo® MAX reagent to each well. This reagent measures the amount of ATP remaining in the reaction. Lower kinase activity results in more ATP remaining and a higher luminescent signal.
-
Read Plate: Incubate for an additional 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Representative Value for Compound 4h[1][2][4] |
| FGFR1 IC50 | 7 nM |
| FGFR2 IC50 | 9 nM |
| FGFR3 IC50 | 25 nM |
| FGFR4 IC50 | 712 nM |
Protocol 2: Cellular Assay for FGFR Target Engagement and Downstream Signaling
This protocol uses Western blotting to confirm that the chemical probe inhibits FGFR autophosphorylation and downstream signaling pathways in a cellular context. It is critical to use a cell line with a known FGFR alteration (e.g., amplification or activating mutation) to ensure the pathway is active.
Objective: To visually confirm the inhibition of FGFR autophosphorylation and downstream effectors (ERK, AKT) in response to the chemical probe.
Materials:
-
FGFR-dependent cancer cell line (e.g., NCI-H1581 for FGFR1 amplification, SNU-16 for FGFR2 amplification).
-
Cell culture medium and supplements.
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours (if ligand stimulation is desired) and then treat with various concentrations of the FGFR inhibitor for 2-4 hours.
-
Ligand Stimulation (Optional): If the cell line is not constitutively active, stimulate the cells with a relevant FGF ligand (e.g., FGF2) for the last 15-30 minutes of the inhibitor treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
-
Analysis: Compare the intensity of the phosphorylated protein bands in inhibitor-treated samples to the vehicle-treated control. A dose-dependent decrease in p-FGFR and p-ERK demonstrates on-target cellular activity. Total protein levels should remain unchanged.
Protocol 3: Cell Proliferation Assay in FGFR-Dependent Cell Lines
This protocol assesses the functional consequence of FGFR inhibition on cell viability and proliferation.
Objective: To determine the effect of the FGFR chemical probe on the proliferation of cancer cells that are dependent on FGFR signaling for their growth and survival.
Materials:
-
FGFR-dependent cancer cell line.
-
Control cell line (not dependent on FGFR signaling).
-
Cell culture medium.
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Add a serial dilution of the inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition). A potent effect in the FGFR-dependent line and a weak effect in the control line provides strong evidence for on-target anti-proliferative activity.
In Vivo Efficacy Studies
For advanced characterization, 1H-pyrrolo[2,3-b]pyridine-based probes can be evaluated in vivo using xenograft models.
Model: Nude mice bearing subcutaneous tumors derived from an FGFR-dependent cancer cell line.[12]
Administration: The probe is typically formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral gavage is a suspension in a solution like 0.5% methylcellulose with 0.2% Tween-80.[6]
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly with calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples can be collected to determine drug exposure (PK), while tumor samples can be harvested post-treatment to assess target inhibition (e.g., p-FGFR levels by Western blot) (PD).[12]
Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine probes.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 5. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Targeting Neurological Disease
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous compounds with significant biological activity.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it an exceptional bioisostere for endogenous structures like purines, rendering it a potent template for kinase inhibitors.[1] While this guide is prompted by interest in the specific derivative 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, the available scientific literature focuses broadly on the therapeutic potential of the parent scaffold. Therefore, this document synthesizes the extensive research on various 1H-pyrrolo[2,3-b]pyridine derivatives to provide a comprehensive guide for their application in neurological disease models. We will explore established mechanisms of action, detailed experimental protocols, and data interpretation strategies to empower researchers in leveraging this versatile scaffold for the discovery of novel neurotherapeutics. The primary targets discussed include Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are central to the pathology of Alzheimer's and Parkinson's disease, respectively.[2][3]
Part 1: Core Mechanisms of Action in Neurodegeneration
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives in neurological disorders stems from their ability to modulate key pathological pathways. This is most prominently achieved through the targeted inhibition of specific protein kinases that become dysregulated in disease states.
Inhibition of Pathogenic Kinases
Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease: GSK-3β is a critical serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease (AD).[2] Pathological aggregation of hyperphosphorylated tau leads to the formation of neurofibrillary tangles (NFTs), resulting in neuronal dysfunction and death. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been rationally designed to fit within the ATP-binding pocket of GSK-3β, acting as potent inhibitors.[2][4] By inhibiting GSK-3β, these compounds can decrease the levels of phosphorylated tau, thereby preventing NFT formation and downstream neurotoxicity.[2] A recent study identified a novel pyrrolo[2,3-b]pyridine compound, S01, that inhibited GSK-3β with a sub-nanomolar IC₅₀ value and subsequently reduced p-tau levels in cellular models.[2][4]
Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease: Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3] These mutations lead to increased LRRK2 kinase activity, which is believed to contribute to the progressive loss of dopaminergic neurons. Consequently, the development of LRRK2 inhibitors is a major focus of PD therapeutic strategies.[3][5] The 7-azaindole core is a key component in several potent and selective LRRK2 inhibitors. These molecules are designed to block the kinase's catalytic activity, thus mitigating the toxic effects of pathogenic LRRK2 and protecting neurons.
Other Relevant Kinase Targets: The versatility of the scaffold allows it to be adapted to target other kinases relevant to neuro-inflammation and cell cycle dysregulation, such as Cyclin-Dependent Kinases (CDKs) and Mixed Lineage Kinase 3 (MLK3), which have been implicated in various neurodegenerative processes.[6]
Inhibition of Pathological Protein Aggregation
Beyond kinase inhibition, the 7-azaindole framework has been utilized to design molecules that directly interfere with the aggregation of amyloid-β (Aβ) peptides, another primary pathological hallmark of Alzheimer's disease.[7] These compounds are engineered to prevent the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby reducing synaptic dysfunction and neuronal loss.[7]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - De - Current Medicinal Chemistry [snv63.ru]
- 4. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Labelled pyrrolopyrimidines reveal brain leucine-rich repeat kinase 2 expression implicated in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration Protocol for 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride in Rodents: An Application Guide
Introduction
1H-Pyrrolo[2,3-b]pyridin-6-amine, also known as 6-amino-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, frequently serving as bioisosteres of indoles to enhance pharmaceutical properties such as aqueous solubility and metabolic stability. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are under active investigation for a multitude of therapeutic applications, including the inhibition of various protein kinases like CDK9, JAK, and FGFR, as well as phosphodiesterase 4B (PDE4B).[1][2][3] This broad range of biological activity necessitates robust and reproducible protocols for in vivo evaluation in preclinical rodent models.
This document provides a detailed guide for the in vivo administration of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride to rodents. It outlines methodologies for vehicle selection, formulation, and administration via common routes, emphasizing scientific rationale and best practices to ensure data integrity and animal welfare.
Compound Characteristics & Preliminary Considerations
Chemical Structure: this compound Molecular Formula: C₇H₇N₃ · 2HCl Molecular Weight: 206.07 g/mol (Dihydrochloride salt) Synonyms: 6-Amino-7-azaindole dihydrochloride
The dihydrochloride salt form is expected to have improved aqueous solubility compared to the free base. However, empirical determination of solubility in the selected vehicle is a critical first step.
Hazard Profile: The free base, 1H-pyrrolo[2,3-b]pyridin-6-amine, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] A toxicological study of a related 7-azaindole derivative in rats determined an LD50 of 42.09 mg/kg and noted significant neurotoxic potential.[5] Another study observed toxicity at a 75 mg/kg intraperitoneal dose in rats.[6][7] These findings underscore the need for careful dose selection, appropriate personal protective equipment (PPE), and diligent monitoring of animals post-administration.
Part 1: Formulation Development
The selection of an appropriate vehicle is paramount for ensuring the compound's stability, bioavailability, and minimizing any confounding biological effects of the vehicle itself. The choice depends on the intended route of administration and the compound's solubility.
Vehicle Selection & Solubility Testing
Given the dihydrochloride salt nature of the compound, initial solubility testing should begin with aqueous vehicles.
Recommended Starting Vehicles:
-
For Oral (PO) & Intravenous (IV) Administration:
-
Sterile Water for Injection
-
0.9% Sterile Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
For Intraperitoneal (IP) & Oral (PO) Administration (if aqueous solubility is poor):
-
A co-solvent system is often required for less soluble compounds. A common strategy involves dissolving the compound in a minimal amount of an organic solvent and then diluting it with an aqueous or lipid-based vehicle.
-
Example Co-Solvent Systems:
-
5-10% DMSO, 40% PEG300, 50-55% Saline/Water
-
5-10% DMSO, 90-95% Corn Oil or Sesame Oil
-
Aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 20-30% w/v)
-
-
Protocol: Small-Scale Solubility Assessment
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Add a measured volume of the test vehicle incrementally (e.g., 100 µL at a time).
-
After each addition, vortex the vial for 30-60 seconds. Use sonication if necessary to aid dissolution.
-
Visually inspect for complete dissolution against a dark background.
-
Continue adding the vehicle until the compound is fully dissolved or the maximum desired volume is reached.
-
Calculate the approximate solubility (mg/mL).
-
Causality Check: The goal is to achieve the desired final concentration for dosing in a volume that is safe for the chosen administration route. If the compound precipitates upon dilution in a co-solvent system, the ratio of solvents may need to be adjusted.
Preparation of Dosing Solution
All parenteral (injectable) solutions must be sterile.
Protocol: Sterile Dosing Solution Preparation
-
Based on the solubility test, calculate the required amounts of the compound and vehicle(s) for the entire study, including a slight overage.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the compound in the chosen vehicle or co-solvent system.
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) before slowly adding the diluent while vortexing to prevent precipitation.
-
Once fully dissolved, if the preparation is not made from sterile components, sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the final dosing solution as appropriate (typically protected from light at 2-8°C or as determined by stability studies). Warm to room temperature before administration.[8]
Table 1: Recommended Vehicle Compositions
| Route of Administration | Primary Vehicle Recommendation | Alternative/Co-Solvent Systems (if needed) |
| Oral (PO) | Sterile Water or 0.5% Methylcellulose in Water | 5-10% DMSO, 90-95% Water/Saline |
| Intraperitoneal (IP) | 0.9% Sterile Saline or PBS | 5-10% DMSO, 40% PEG300, 50-55% Saline |
| Intravenous (IV) | 0.9% Sterile Saline or 5% Dextrose in Water (D5W) | Formulation must be completely soluble and isotonic. Co-solvents should be used with extreme caution and at minimal concentrations. |
Part 2: In Vivo Administration Protocols
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel must be adequately trained in the chosen techniques.
Dose Selection
A dose-range finding study is strongly recommended. Based on available literature for related compounds, initial doses could be explored in the range of 10-50 mg/kg.[6][7] The acute toxicity data (LD50 ≈ 42 mg/kg in rats) for a similar derivative suggests that initial doses should be approached with caution, starting at the lower end of this range.[5]
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
Rodent scale
-
Appropriately sized syringes
-
Oral gavage needles (feeding needles): flexible or curved with a ball-tip are recommended.
-
Mice: 20-22 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
Protocol: Oral Gavage in Mice/Rats
-
Animal Weighing: Weigh each animal accurately to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[8]
-
Restraint: Restrain the animal firmly but gently. For mice, scruff the animal to immobilize the head. The head and body should be aligned vertically.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus. The animal should swallow as the needle enters the esophagus.
-
Verification: The needle should advance smoothly without resistance. If the animal struggles or if there is any resistance, withdraw the needle and start again. Never force the needle.
-
Administration: Once the needle is correctly positioned, administer the solution slowly and smoothly.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Diagram: Oral Gavage Workflow
Caption: Workflow for oral gavage administration in rodents.
Intraperitoneal (IP) Injection
IP injection is a common parenteral route in rodents, allowing for rapid absorption of substances from the peritoneal cavity.
Materials:
-
Rodent scale
-
Sterile syringes (1 mL)
-
Sterile needles:
-
Mice: 25-27 gauge
-
Rats: 23-25 gauge
-
Protocol: Intraperitoneal Injection in Mice/Rats
-
Animal Weighing: Weigh each animal to calculate the correct injection volume. The maximum recommended volume is 10 mL/kg.[8]
-
Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder (midline).[8]
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the identified site.
-
Aspiration: Gently pull back on the syringe plunger. If no fluid or blood is aspirated, you are correctly positioned in the peritoneal cavity. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and animal from the study and make a note.
-
Injection: Inject the solution smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of pain, distress, or adverse reaction. For repeated IP injections, alternate between the left and right lower quadrants.[8]
Diagram: IP Injection Decision Process
Caption: Decision workflow for safe intraperitoneal injection.
Part 3: Post-Administration Monitoring & Data Interpretation
Clinical Observations:
-
Animals should be monitored closely, especially within the first few hours post-dosing and then daily.
-
Observations should include changes in posture, activity level, breathing, and general appearance (e.g., ruffled fur).
-
Given the potential neurotoxicity of this compound class, pay close attention to signs like tremors, ataxia, or changes in arousal.[5]
-
Record body weights daily or as specified in the study protocol.
Interpreting Results:
-
Vehicle Control: A vehicle-only control group is mandatory to differentiate the effects of the compound from those of the administration procedure or the vehicle itself.
-
Pharmacokinetics: If pharmacokinetic data is required, blood sampling time points should be carefully planned to capture the absorption, distribution, and elimination phases. For 7-azaindole derivatives, which can have short half-lives, early time points may be crucial.[1]
-
Causality: Any adverse events or unexpected mortality should be carefully documented and considered in the context of the dose administered. Necropsy may be required to determine the cause.
By adhering to this structured approach, researchers can confidently and ethically administer this compound, generating reliable data for preclinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
- 6. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Introduction: The Promise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of targeted therapies for oncology. Its rigid, bicyclic structure serves as an effective bioisostere for indole, enabling potent and selective interactions with various enzyme targets. Derivatives of this core have been successfully developed as inhibitors of critical signaling proteins, including Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, both of which are implicated in tumor progression and resistance to therapy.[1][2][3]
Given this background, 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (herein referred to as "the compound") warrants a rigorous and systematic evaluation of its therapeutic efficacy. This guide provides a comprehensive, phased experimental framework designed for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as a series of steps, but as a self-validating workflow that builds a coherent, data-driven case for the compound's mechanism and potential clinical utility.
Phase I: In Vitro Characterization - From Target to Cellular Effect
The initial phase of efficacy testing is performed in a controlled, cellular environment. The primary objectives are to confirm the compound's molecular target, quantify its potency in relevant cancer cell lines, and validate its on-target mechanism of action.
Workflow for In Vitro Efficacy Assessment
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Determination of the IC50 of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to determine the half-maximal inhibitory concentration (IC50) of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. The core structure of this compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-established pharmacophore in kinase inhibitor discovery.[1][2] Given this precedent, this guide will present two primary protocols: a biochemical kinase assay to assess direct enzymatic inhibition and a cell-based proliferation assay to evaluate its cytotoxic or cytostatic effects in a cellular context. This document offers detailed, step-by-step protocols, explains the scientific rationale behind the experimental design, and provides a framework for data analysis and interpretation.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of a pyridine and a pyrrole ring allows it to act as an excellent hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of numerous protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3] Several successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, are built upon the 7-azaindole core.[1]
Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus kinases (JAKs).[2][4][5] Therefore, it is reasonable to hypothesize that this compound functions as a kinase inhibitor.
The IC50 value is a critical parameter for characterizing the potency of a novel compound. It quantifies the concentration of the inhibitor required to reduce a specific biological activity by 50%.[6] Accurate IC50 determination is fundamental for structure-activity relationship (SAR) studies, lead optimization, and candidate selection in the drug discovery pipeline.
Foundational Knowledge: Biochemical vs. Cell-Based Assays
Measuring the IC50 of a compound can be approached from two fundamental perspectives, each providing distinct but complementary information.
-
Biochemical Assays: These in vitro assays utilize purified, recombinant enzymes and substrates to measure the direct effect of an inhibitor on its molecular target. They are essential for confirming the mechanism of action and determining intrinsic potency in a simplified, controlled environment.[7][8]
-
Cell-Based Assays: These assays are performed on living cells and measure the overall effect of a compound on a cellular process, such as proliferation, viability, or the inhibition of a specific signaling pathway.[6][9] They provide a more physiologically relevant assessment of a compound's efficacy, as they account for factors like cell permeability, metabolism, and engagement of the target in its native environment.[6]
This guide will provide protocols for both assay types to generate a comprehensive inhibitory profile for this compound.
Protocol 1: Biochemical IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to determine the IC50 of the test compound against a chosen protein kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase-Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.
Materials
-
Recombinant active protein kinase (e.g., FGFR1, CDK9, or another kinase of interest)
-
Substrate peptide/protein specific to the chosen kinase
-
This compound
-
ATP (at a concentration close to the Km for the chosen kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (ACS Grade)
-
384-well white, flat-bottom plates
-
Plate-reading luminometer
Experimental Workflow
Caption: Workflow for biochemical IC50 determination.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations.
-
Plate Setup: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only for the "no inhibition" (0% inhibition) control and wells without enzyme for the "maximum inhibition" (100% inhibition) background control.
-
Kinase Reaction: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 10 µL to each well to start the reaction. The final volume should be 21 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase.
-
First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[11]
-
Second Detection Step: Add 40 µL of Kinase-Detection Reagent to each well. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Protocol 2: Cell-Based IC50 Determination using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of the test compound on the proliferation of a cancer cell line.[9]
Principle of the Assay
The MTT assay is a colorimetric assay that measures cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[9]
Materials
-
Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Cell culture grade)
-
96-well flat-bottom sterile culture plates
-
Microplate spectrophotometer (570 nm)
Experimental Workflow
Caption: Workflow for cell-based IC50 determination.
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Perform a serial dilution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Include a "vehicle control" (medium with DMSO at the same final concentration as the highest compound dose, typically ≤0.5%) and a "blank control" (medium only).[9]
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations. Incubate the plate for a predetermined time, typically 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][13]
-
Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[12]
Data Analysis and IC50 Calculation
The final step for both protocols is to process the raw data to determine the IC50 value.
Data Normalization
First, normalize the data to percent inhibition (for biochemical assays) or percent viability (for cell-based assays).
-
For Biochemical Assays (% Inhibition): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
For Cell-Based Assays (% Viability): % Viability = 100 * (Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)[9]
Curve Fitting and IC50 Derivation
Plot the calculated percent inhibition or viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This is typically done using software like GraphPad Prism or R.
The equation for this curve is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
From this curve, the software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.
Representative Data Presentation
Quantitative data should be summarized in a clear, structured table.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | Kinase X | IC50 | 85 |
| Cell-Based Assay | HCT-116 | IC50 | 450 |
Conclusion and Best Practices
This application note has outlined two robust, validated methods for determining the IC50 of this compound. By employing both a direct biochemical assay and a physiologically relevant cell-based assay, researchers can build a comprehensive profile of the compound's potency. It is crucial to remember that IC50 values can be influenced by experimental conditions such as ATP concentration in biochemical assays and incubation time in cell-based assays.[7] Therefore, consistency in experimental parameters is key for generating reproducible and comparable data. The protocols provided herein offer a solid foundation for the rigorous pharmacological characterization of novel 7-azaindole derivatives.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for High-Throughput Screening using 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride
Introduction: The Versatility of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which features a fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as an excellent bioisostere for purines and indoles, allowing it to interact with a wide array of biological targets. A key feature of the 7-azaindole core is its ability to act as a hinge-binding motif for protein kinases. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket of most kinases. This interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's catalytic activity.
Derivatives of 7-azaindole have been successfully developed as potent and selective inhibitors for a multitude of kinases implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and c-Met.[1][2] 1H-Pyrrolo[2,3-b]pyridin-6-amine, in its dihydrochloride salt form to enhance aqueous solubility, is a valuable tool compound for high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in HTS assays.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridin-6-amine and its derivatives is the competitive inhibition of ATP binding to the kinase active site. As illustrated in the diagram below, the 7-azaindole core mimics the adenine ring of ATP, establishing key hydrogen bond interactions with the kinase hinge region. This competitive binding prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the downstream signaling cascade.
Caption: Competitive inhibition of ATP binding by 1H-Pyrrolo[2,3-b]pyridin-6-amine.
Compound Handling and Quality Control
Proper handling and storage of this compound are critical for ensuring the integrity and reproducibility of HTS data.
Compound Properties:
| Property | Value | Source |
| Synonyms | 6-Amino-7-azaindole dihydrochloride | [4] |
| Molecular Formula | C₇H₉Cl₂N₃ | [4] |
| Molecular Weight | 206.07 g/mol | [4] |
| Appearance | Off-white to brown crystalline powder | [3] |
| Storage | Store at -20°C, desiccated | [4] |
Solubility and Stock Solution Preparation:
The dihydrochloride salt form of 1H-pyrrolo[2,3-b]pyridin-6-amine is utilized to improve its solubility in aqueous solutions.[3] However, like many small molecules, it has limited aqueous solubility and is typically dissolved in 100% dimethyl sulfoxide (DMSO) for HTS applications.
Recommended Protocol for Stock Solution Preparation:
-
Initial Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. To do this, add the appropriate volume of DMSO to the vial of pre-weighed compound. For example, to prepare 1 mL of a 10 mM stock from 2.06 mg of the compound (MW 206.07), add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 30°C) or sonication in a water bath for 5-10 minutes can be used to aid solubilization if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, DMSO stock solutions are generally stable for several months.
Quality Control Workflow:
A robust quality control process is essential for reliable HTS data. The following workflow is recommended for managing compound plates.
Caption: Compound management and quality control workflow for HTS.
High-Throughput Screening Protocol: Luminescence-Based Kinase Assay
This section provides a detailed protocol for a representative HTS assay using a luminescence-based format, such as the ADP-Glo™ Kinase Assay, to screen for inhibitors of a target kinase (e.g., FGFR3). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.
Target Kinase Inhibition Profile (Representative Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives):
| Kinase Target | IC₅₀ (nM) | Reference |
| FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] |
| FGFR3 | 25 | [1] |
| JAK3 | Potent Inhibition (Specific IC₅₀ not provided for parent compound) | [2] |
| PDE4B | 480 | [5] |
| TBK1 | Potent Inhibition (Specific IC₅₀ not provided for parent compound) |
Note: The IC₅₀ values presented are for a closely related derivative and are intended to be representative of the scaffold's activity. Actual IC₅₀ values for this compound may vary.
Detailed Protocol for a 384-Well Plate ADP-Glo™ Kinase Assay:
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Enzyme Solution: Dilute the recombinant human FGFR3 enzyme to the desired working concentration (e.g., 2X the final concentration) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a 10-30% conversion of ATP to ADP during the reaction time.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for FGFR3 and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at or near the Kₘ for the enzyme to sensitively detect ATP-competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of this compound in 100% DMSO in a source plate. Then, transfer a small volume (e.g., 50 nL) to the assay plates. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize effects on enzyme activity.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
| Step | Action | Volume per Well | Notes |
| 1 | Add This compound or control (DMSO) to the assay plate. | 50 nL | Use an acoustic dispenser or pin tool for accurate low-volume transfer. |
| 2 | Add 2.5 µL of 2X Enzyme Solution to all wells. | 2.5 µL | |
| 3 | Incubate for 15 minutes at room temperature. | - | Pre-incubation of the enzyme with the inhibitor. |
| 4 | Initiate the kinase reaction by adding 2.5 µL of 2X Substrate/ATP Solution . | 2.5 µL | The total reaction volume is now 5 µL. |
| 5 | Incubate for 60 minutes at room temperature. | - | The reaction time should be optimized to be in the linear range of the enzyme kinetics. |
| 6 | Add 5 µL of ADP-Glo™ Reagent . | 5 µL | This stops the kinase reaction and depletes the remaining ATP. |
| 7 | Incubate for 40 minutes at room temperature. | - | |
| 8 | Add 10 µL of Kinase Detection Reagent . | 10 µL | This converts ADP to ATP and generates a luminescent signal. |
| 9 | Incubate for 30-60 minutes at room temperature. | - | |
| 10 | Read the luminescence on a plate reader. | - |
3. Data Analysis and Interpretation:
-
Normalization: The raw luminescence data should be normalized. The "high" control (0% inhibition) is typically the average signal from wells containing DMSO instead of the test compound. The "low" control (100% inhibition) can be wells with a known potent inhibitor or no enzyme.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
Dose-Response Curves and IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the high and low controls: Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 suggests a marginal assay.
-
A Z'-factor less than 0 indicates the assay is not suitable for HTS.
-
Target Signaling Pathway: FGFR3 in Cancer
Aberrant activation of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway, through mutations or overexpression, is a known driver in several cancers, particularly bladder cancer. Inhibition of FGFR3 can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR3 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable chemical probe for the discovery of novel kinase inhibitors through high-throughput screening. Its 7-azaindole scaffold provides a robust platform for potent and selective kinase inhibition. By following the detailed protocols and best practices outlined in this guide, researchers can effectively utilize this compound in HTS campaigns to identify and characterize new therapeutic leads for a range of diseases driven by aberrant kinase activity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Cellular Impact of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride Using Multiparametric Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for evaluating the cellular effects of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a compound based on the 7-azaindole scaffold. Given that many pyrrolopyridine and 7-azaindole derivatives function as kinase inhibitors that modulate cell cycle and apoptosis, we present a series of detailed flow cytometry protocols to investigate these potential outcomes.[1][2][3][4] The methodologies described herein enable a robust, multiparametric analysis of cell viability, cell cycle distribution, and apoptotic pathways, forming a foundational strategy for characterizing novel bioactive compounds.
Scientific Introduction & Rationale
The 1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry.[4][5] Its structure serves as an excellent "hinge-binding motif" for ATP-competitive kinase inhibitors, capable of forming key hydrogen bonds within the kinase active site.[2][5] Numerous derivatives have been developed as potent inhibitors of critical cellular kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and components of the PI3K/AKT/mTOR pathway.[1][6][7][8]
Inhibition of such kinases frequently leads to distinct cellular phenotypes, most notably cell cycle arrest and the induction of programmed cell death (apoptosis).[1][3][9] Therefore, when characterizing a novel 7-azaindole derivative like this compound (referred to hereafter as "Compound AZ-6"), a logical first step is to assess its impact on these fundamental cellular processes.
Flow cytometry is an indispensable tool for this purpose, allowing for the rapid, quantitative analysis of single cells within a heterogeneous population. By employing a panel of fluorescent probes, we can simultaneously gather data on cell membrane integrity, DNA content, and markers of apoptosis. This application note details three core assays:
-
Cell Viability Assessment: To distinguish live, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: To determine if the compound induces arrest at specific cell cycle checkpoints (G1, S, G2/M).
-
Apoptosis Quantification: To measure the induction of early and late apoptosis.
These protocols provide the foundational data necessary to build a mechanistic understanding of Compound AZ-6's biological activity.
Hypothetical Signaling Pathway & Experimental Workflow
Based on the known activities of similar compounds, we hypothesize that Compound AZ-6 may inhibit kinases crucial for cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.
Hypothesized Mechanism of Action
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// Nodes AZ6 [label="Compound AZ-6\n(1H-Pyrrolo[2,3-b]pyridin-6-amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Cell Cycle Kinase\n(e.g., CDK2, FGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; G1S [label="G1/S or G2/M\nTransition Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PS [label="Phosphatidylserine (PS)\nExternalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AZ6 -> Kinase [label="Inhibition", color="#EA4335"]; Kinase -> G1S [label="Promotes\nProgression", style=dashed, color="#5F6368"]; G1S -> Arrest [color="#202124"]; Arrest -> Apoptosis [label="Prolonged\nArrest Leads To", color="#202124"]; Apoptosis -> PS [color="#202124"]; Apoptosis -> Caspase [color="#202124"]; }
Caption: Hypothesized pathway of Compound AZ-6 as a kinase inhibitor.
Integrated Experimental Workflow
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// Nodes start [label="Seed & Culture Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with\nCompound AZ-6\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest Cells\n(Adherent & Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_assays" { label="Flow Cytometry Assays"; style=filled; color="#F1F3F4"; node [style="filled"];
}
acquire [label="Data Acquisition\n(Flow Cytometer)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Data Analysis & Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> harvest; harvest -> assay1 [label="Aliquot 1"]; harvest -> assay2 [label="Aliquot 2\n(Requires Fixation)"]; assay1 -> acquire; assay2 -> acquire; acquire -> analyze; }
Caption: Integrated workflow for cellular characterization by flow cytometry.
Materials and Reagents
| Reagent | Recommended Source | Purpose |
| Cell Line | ATCC | e.g., HeLa, A549, or relevant cancer cell line |
| Culture Medium | Gibco / ATCC | e.g., DMEM, RPMI-1640 |
| Fetal Bovine Serum (FBS) | Gibco / Sigma-Aldrich | Cell culture supplement |
| Penicillin-Streptomycin | Gibco / Sigma-Aldrich | Antibiotic |
| Trypsin-EDTA (0.25%) | Gibco / Sigma-Aldrich | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco / Lonza | Washing buffer |
| Compound AZ-6 | N/A | Test article (dissolved in DMSO) |
| Annexin V-FITC/PI Apoptosis Kit | Thermo Fisher / Bio-Techne | Apoptosis and viability staining[10] |
| RNase A (DNase-free) | QIAGEN / Thermo Fisher | RNA digestion for cell cycle analysis[11][12] |
| Propidium Iodide (PI) | Sigma-Aldrich / Thermo Fisher | DNA content and viability staining[11][13] |
| Ethanol (70%, ice-cold) | Decon Labs / Sigma-Aldrich | Cell fixation for DNA staining[12][14] |
| Flow Cytometry Tubes | Falcon / Sarstedt | Sample acquisition |
Detailed Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and resume proliferation for 24 hours.
-
Compound Preparation: Prepare a stock solution of Compound AZ-6 in sterile DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic (typically ≤ 0.1%).
-
Treatment: Replace the old medium with the medium containing Compound AZ-6 or vehicle (DMSO) control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Harvesting:
-
Carefully collect the culture supernatant, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the first step to ensure all cells are collected.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS.[13]
-
Proceed immediately to the staining protocols.
-
Protocol 1: Apoptosis and Viability using Annexin V & Propidium Iodide (PI)
This assay identifies different cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., FITC) to detect this event.[10] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.[13]
Step-by-Step Methodology:
-
Cell Preparation: After harvesting, resuspend the cell pellet in 1X Binding Buffer (typically provided in kits) to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Aliquot: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) into a flow cytometry tube.[16]
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of Propidium Iodide solution (typically 1 mg/mL stock).
-
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining , as the Annexin V binding is reversible and PI must remain in the solution.[15][17]
-
Acquisition: Analyze the samples on a flow cytometer immediately (ideally within 1 hour). Excite FITC with a 488 nm laser and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.[13]
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Principle: The amount of DNA in a cell correlates with its phase in the cell cycle (G1=2n, S=2n-4n, G2/M=4n). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[11] Cells must be fixed to permeabilize the membrane for PI entry, and treated with RNase to prevent PI from binding to double-stranded RNA, which would confound the results.[11][12]
Step-by-Step Methodology:
-
Cell Preparation: After harvesting, resuspend approximately 1-2 x 10⁶ cells in 500 µL of cold PBS.
-
Fixation: While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This slow addition is critical to prevent cell clumping.[12][14]
-
Incubation: Incubate the cells for at least 1 hour at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[12]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5-10 minutes) and carefully decant the ethanol. Wash the pellet twice with PBS.[14]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing:
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Acquisition: Analyze on a flow cytometer using a low flow rate to improve resolution. Collect PI fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to gate on single cells and exclude doublets.[14]
Data Analysis and Interpretation
| Assay | Expected Outcome with Active Compound | Interpretation |
| Annexin V / PI | Increase in Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations. | The compound induces programmed cell death. A time-course experiment can distinguish the progression from early to late apoptosis. |
| Cell Cycle | Accumulation of cells in a specific phase (e.g., G1 or G2/M) and a corresponding decrease in other phases. Appearance of a "sub-G1" peak. | The compound causes cell cycle arrest at a specific checkpoint, suggesting inhibition of a kinase required for progression past that point. The sub-G1 peak represents apoptotic cells with fragmented DNA. |
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride
Introduction
1H-Pyrrolo[2,3-b]pyridin-6-amine, also known as 6-Amino-7-azaindole, is a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2][3] It is often supplied as a dihydrochloride salt to leverage the protonation of its basic nitrogen atoms, thereby enhancing its aqueous solubility compared to the free base. However, researchers frequently encounter challenges in achieving desired concentrations in common aqueous buffers, leading to issues such as precipitation, inconsistent results, and formulation instability.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and systematically improving the solubility of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride for various experimental applications.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the fundamental chemical properties of the compound that govern its solubility.
Q1: Why is this compound provided as a dihydrochloride salt?
A1: 1H-Pyrrolo[2,3-b]pyridin-6-amine is a weakly basic compound. Reacting the free base with hydrochloric acid (HCl) forms a salt.[4] Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drug candidates without modifying the core chemical structure.[5][6] The dihydrochloride form indicates that two basic sites on the molecule have been protonated, creating a more polar, water-soluble species.
Q2: I dissolved the dihydrochloride salt in neutral pH buffer (e.g., PBS pH 7.4), but it crashed out. Why?
A2: This is a classic example of salt disproportionation or conversion to the less soluble free base. The dihydrochloride salt is most stable and soluble at a low pH. When introduced to a neutral or higher pH buffer, the equilibrium shifts, causing the protonated amine groups to deprotonate. This neutralization converts the highly soluble salt back into the poorly soluble free base form, which then precipitates out of the solution. Weakly basic drugs generally exhibit higher solubility at lower pH levels.[7]
Q3: What is the "common ion effect" and how does it affect my experiment?
A3: The common ion effect can suppress the solubility of a salt.[6] For a hydrochloride salt, adding a source of chloride ions (like from HCl in gastric fluid or a high-chloride buffer) can shift the equilibrium towards the solid, undissolved salt, thereby reducing its solubility.[5] This is particularly relevant when working with highly concentrated chloride buffers or simulating gastric conditions.[5][8] In some cases, the free base form may paradoxically be more soluble in dilute HCl than the hydrochloride salt itself due to this effect.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers and protocols for specific problems encountered in the lab.
Problem 1: My compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS, Tris).
-
Immediate Action: Do not proceed with the experiment. The observed precipitation indicates that the concentration of the soluble species is far below your target.
-
Root Cause Analysis: The buffer's pH is too high, causing the conversion of the soluble dihydrochloride salt to the insoluble free base.
-
Solution Workflow:
-
Prepare a Concentrated Stock in an Acidic Solvent:
-
Protocol: Dissolve the this compound in a small volume of an acidic solution, such as 0.1 N HCl or a pH 2-3 citrate buffer.
-
Rationale: This maintains the compound in its fully protonated, soluble salt form.
-
-
pH Adjustment Strategy:
-
Protocol: While vigorously stirring the final experimental buffer, slowly add the acidic stock solution dropwise. This gradual addition allows the buffer to neutralize the acid from the stock solution while keeping the local concentration of the compound below its solubility limit at the final pH.
-
Causality: This method aims to achieve a supersaturated solution, where the final concentration is higher than the equilibrium solubility of the free base. The stability of this supersaturated state can be transient.[9]
-
-
Validation:
-
Visually inspect the final solution for any signs of turbidity or precipitation against a dark background.
-
Let the solution sit for a period relevant to your experiment's duration (e.g., 1-2 hours) to check for delayed precipitation.
-
-
Problem 2: I need to prepare a high-concentration stock solution in DMSO, but then dilute it into an aqueous buffer for my assay.
-
Immediate Action: Be aware that this common practice can lead to "kinetic" solubility issues. The solubility in the final aqueous buffer is the critical parameter, not the initial solubility in 100% DMSO.
-
Root Cause Analysis: When a DMSO stock is diluted into an aqueous buffer, the compound may precipitate because it is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment at a pH where the free base is insoluble.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for DMSO stock dilution.
Problem 3: The solubility varies between different batches of buffer, even at the same pH.
-
Root Cause Analysis: The composition of the buffer itself can influence solubility.[10] Different buffer species (e.g., phosphate vs. citrate) can have different effects on drug solubility, sometimes due to specific ion interactions or "salting-out" effects.[10][11] Additionally, the buffer capacity—its ability to resist pH changes—is crucial, especially when adding an acidic stock.[11]
-
Solution:
-
Standardize Buffer Preparation: Use a consistent, documented protocol for buffer preparation, including the source and grade of all reagents.
-
Measure Final pH: Always measure and adjust the final pH of the solution after the drug compound has been added, as the compound itself (especially as a salt) can alter the pH.
-
Consider Buffer Species: If problems persist, test alternative buffer systems. Citrate buffers are often used for formulations at lower pH.
-
Section 3: Step-by-Step Protocols for Solubility Enhancement
If simple pH adjustments are insufficient, more advanced formulation strategies may be required.
Protocol 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.
-
Recommended Co-solvents: Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG), Ethanol.
-
Step-by-Step Method:
-
Determine the maximum tolerable co-solvent concentration for your experiment (e.g., for cell-based assays, this might be <1% v/v).
-
Prepare the aqueous buffer.
-
Add the desired volume of co-solvent to the buffer and mix thoroughly.
-
Weigh the this compound and add it to a separate vial.
-
Add a small amount of the co-solvent/buffer mixture to the solid compound to create a slurry, ensuring the solid is well-wetted.
-
Gradually add the remaining co-solvent/buffer mixture while vortexing or sonicating until the compound is fully dissolved.
-
QC Check: Visually inspect for clarity and confirm the final pH.
-
Table 1: Properties of Common Pharmaceutical Co-solvents
| Co-solvent | Dielectric Constant | Notes |
| Water | 80.1 | Highly polar, reference solvent. |
| Propylene Glycol | 32.0 | Common vehicle for oral and injectable formulations. |
| Ethanol | 24.3 | Can have toxicity in cellular assays. |
| PEG 300 | 12.5 | Low toxicity, widely used. |
Protocol 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[12][13] This is a powerful technique for significantly enhancing aqueous solubility.[14]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.
-
Step-by-Step Method:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in your desired buffer). The buffer pH should still be considered; a slightly acidic pH (5-6.5) is a good starting point.
-
Add the solid this compound directly to the cyclodextrin solution.
-
Mix vigorously. This process can be slow. Allow the solution to shake or stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
QC Check: The concentration of the dissolved drug in the filtrate should be determined analytically (e.g., by HPLC-UV) to confirm the final ("thermodynamic") solubility.[15][16]
-
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Section 4: Quantifying Solubility - A Necessary Step
Visual inspection is useful but not quantitative. For reliable and reproducible research, analytical measurement of solubility is essential.
Q4: How do I properly measure the solubility of my compound?
A4: The gold standard is the shake-flask method to determine equilibrium (thermodynamic) solubility .[17]
-
Principle: An excess amount of the solid compound is added to the solvent (your buffer) and agitated until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved drug is constant.
-
Abbreviated Protocol:
-
Add an excess of this compound to a vial containing your chosen aqueous buffer (e.g., add 5 mg to 1 mL). The key is to have visible, undissolved solid.
-
Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
After equilibration, withdraw a sample and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid.
-
Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[15][16] This concentration is the equilibrium solubility.
-
References
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. scielo.br [scielo.br]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
long-term stability and storage of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride solutions
Welcome to the technical support center for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term stability and storage of its solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding Your Compound
This compound is a heterocyclic amine salt. The pyrrolopyridine core is a common scaffold in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents. The dihydrochloride salt form is typically employed to enhance aqueous solubility and stability compared to the free base. However, like many small molecules, its solutions can be susceptible to degradation and precipitation if not handled and stored correctly. This guide provides a framework for best practices and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is generally recommended due to its excellent solvating power for a wide range of organic molecules.[1] However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity. For assays requiring aqueous conditions, initial solubility testing in buffers at your desired pH is essential.
Q2: How should I store the solid this compound?
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. Storage at -20°C is recommended for long-term stability.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2] Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Pre-warm the buffer: Warming your buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[3]
-
Vortex during addition: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and dispersion.
Q4: I see a color change in my this compound solution over time. What does this indicate?
A: A color change often suggests chemical degradation. Pyrrolopyridine derivatives can be susceptible to oxidation and hydrolysis, especially when exposed to light, air, or non-neutral pH conditions.[4][5] It is crucial to prepare fresh solutions and avoid long-term storage of dilute aqueous solutions. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q5: What are the best practices for long-term storage of stock solutions?
A: For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -80°C, protected from light.[1] Before use, allow an aliquot to thaw completely and come to room temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 206.08 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.08 g/mol * (1000 mg / 1 g) = 2.06 mg
-
-
Weigh the compound: Tare a sterile amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.06 mg of the compound into the tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Cap the tube securely and vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.[1]
-
Storage: Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and protect from light. Store at -80°C for long-term stability.
Protocol 2: A General Guideline for Assessing Solution Stability
Materials:
-
Freshly prepared stock solution of this compound.
-
Your experimental buffer(s).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at your experimental temperature).
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a dilution of your stock solution in your experimental buffer to a typical working concentration.
-
Immediately analyze this solution by HPLC to obtain an initial chromatogram. This will serve as your baseline (t=0). The peak area of the parent compound should be recorded.
-
-
Sample Storage:
-
Prepare several identical aliquots of the diluted solution.
-
Store these aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C) and protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (t=0) peak area. A significant decrease in the peak area suggests degradation.
-
Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.
-
A solution is generally considered stable if the parent compound concentration remains within 90-110% of the initial concentration.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in the stock solution. | The compound's solubility limit in the chosen solvent has been exceeded. | - Prepare a more dilute stock solution.- Use gentle warming or sonication to aid dissolution.[1] |
| Inconsistent experimental results. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in single-use aliquots at -80°C.[1]- Perform a stability study (see Protocol 2) to determine the stability window under your experimental conditions. |
| Loss of biological activity over time. | Chemical degradation of the active compound. | - Confirm the stability of your compound in the assay buffer at the experimental temperature.- Prepare working solutions immediately before use. |
| Precipitation in cell culture media. | Low aqueous solubility of the compound. | - Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your cells.- Investigate the use of solubilizing agents, such as cyclodextrins, if compatible with your assay. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound solutions.
Caption: A decision-making flowchart for troubleshooting common issues with compound solutions.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, dry, dark, tightly sealed. | To prevent degradation from moisture, light, and air. |
| Stock Solution Solvent | Anhydrous, high-purity DMSO. | Excellent solvating power for many organic compounds.[1] |
| Stock Solution Storage | -80°C in single-use aliquots, protected from light. | To minimize freeze-thaw cycles and prevent degradation.[1] |
| Aqueous Solution Preparation | Prepare fresh before each experiment. | To avoid potential hydrolysis and degradation in aqueous media. |
| Troubleshooting Precipitation | Lower concentration, use co-solvents, pre-warm buffer, vortexing. | To overcome low aqueous solubility and "DMSO shock".[2][3] |
| Assessing Stability | Perform a time-course study using HPLC. | To empirically determine the stability of the compound under your specific experimental conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Troubleshooting 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride Assays
Welcome to the technical support center for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a key intermediate and building block in modern drug discovery. The unique 7-azaindole scaffold is prevalent in a multitude of kinase inhibitors and other targeted therapeutics.[1][2] However, its physicochemical properties can present challenges, leading to inconsistent results in various assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.
Our approach is rooted in first principles, explaining the causality behind experimental observations and providing robust, field-proven protocols to ensure the integrity and reproducibility of your data.
Section 1: Compound Handling and Preparation
Proper handling of the compound is the foundation of any reliable assay. Inconsistencies often originate from variability in compound integrity, solubility, and concentration.
Q1: My stock solution of this compound appears cloudy or forms a precipitate upon dilution into aqueous assay buffer. What is happening and how can I fix it?
A1: This is a classic solubility problem. While the dihydrochloride salt form enhances aqueous solubility compared to the free base, 1H-Pyrrolo[2,3-b]pyridin-6-amine is still a moderately polar molecule with limited solubility in neutral aqueous solutions. Precipitation during dilution can lead to drastically lower effective concentrations in your assay, causing artificially low potency or activity readings.
Root Causes & Troubleshooting Steps:
-
Solvent Choice for Stock Solution:
-
Expertise & Experience: Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to the high solubility of most organic compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Protocol: Ensure the solid compound is fully dissolved before making further dilutions. Gentle warming or vortexing can aid dissolution.
-
-
"Crash-Out" During Aqueous Dilution:
-
Expertise & Experience: When a DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit in the final DMSO/buffer mixture is exceeded. This is a common source of assay variability.
-
Troubleshooting Protocol:
-
Reduce Final DMSO Concentration Gradually: Instead of a single large dilution, perform serial dilutions.
-
Maintain a Consistent, Low Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[4][5][6] Ensure all wells, including controls, have the same final DMSO concentration.
-
Assess Apparent Solubility: Before running a full assay, perform a simple visual solubility test. Prepare your highest desired concentration in the final assay buffer and visually inspect for precipitation after a relevant incubation period.
-
-
-
pH of the Assay Buffer:
-
Expertise & Experience: As an amine, the compound's solubility is pH-dependent. The dihydrochloride salt is more soluble in acidic conditions. If your assay buffer is neutral or slightly basic, the compound may be less soluble.
-
Actionable Insight: While you often cannot change the assay buffer's pH, being aware of this can help explain observed solubility issues.
-
Data Presentation: Recommended Solvents for this compound
| Solvent | Recommended Use | Max Assay Concentration (Typical) | Key Considerations |
| DMSO | Primary Stock Solution | ≤ 0.5% (Cell-based)[7][8], ≤ 2% (Biochemical)[6] | High solubility; can affect cell viability and enzyme activity at higher concentrations.[4][9] |
| Ethanol | Intermediate Dilutions | ≤ 1% | Lower solubilizing power than DMSO; can be an alternative for DMSO-sensitive assays. |
| Aqueous Buffers (e.g., PBS) | Final Assay Dilutions | Highly variable, often < 50 µM | Solubility is limited and pH-dependent. Not recommended for primary stocks. |
Section 2: Biochemical Assays (e.g., Kinase Assays)
The 7-azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors. Therefore, this compound is frequently used in biochemical kinase assays where variability in IC50 values is a common complaint.
Q2: I am seeing significant experiment-to-experiment variability in my IC50 values when testing this compound in a kinase assay. What are the likely causes?
A2: IC50 variability in kinase assays is a multi-factorial problem. It can stem from the compound itself, the assay components, or the protocol execution.[10][11] A systematic approach is required to pinpoint the source of the inconsistency.
Visualizing the Troubleshooting Workflow
Caption: General troubleshooting workflow for inconsistent IC50 values.
Troubleshooting Checklist:
-
Compound-Related Issues:
-
Solubility: As discussed in Q1, precipitation is a primary suspect. An IC50 curve that plateaus at a high percentage of inhibition might indicate the compound is precipitating at higher concentrations.
-
Compound Stability: Avoid repeated freeze-thaw cycles of your DMSO stock solutions by preparing single-use aliquots and storing them at -80°C.[3][12]
-
Purity: Verify the purity of your compound lot using HPLC/MS. Impurities can interfere with the assay or inhibit the kinase themselves.
-
-
Assay Component Stability:
-
Kinase Activity: Ensure the kinase enzyme has consistent activity. Use a new aliquot for each experiment and always include a known reference inhibitor as a positive control to benchmark performance.[10]
-
ATP Concentration: The measured IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[6][13] For maximal reproducibility, the ATP concentration should be set at or near the Michaelis constant (Km) of the kinase.[10][14] Use freshly prepared ATP solutions.
-
-
Protocol and Data Analysis:
-
Plate Uniformity: Ensure consistent pipetting and mixing across the plate. Use low-binding plates to prevent the compound from adsorbing to the plastic.[10]
-
Data Fitting: Use a robust non-linear regression model to fit your dose-response curve. Ensure your concentration range adequately defines both the top and bottom plateaus of the curve for an accurate IC50 calculation.[15][16][17]
-
Section 3: Cell-Based Assays
Moving from a biochemical to a cellular environment introduces new layers of complexity, including membrane permeability, target engagement in a physiological context, and potential cytotoxicity.
Q3: My compound shows potent activity in a biochemical kinase assay, but has a much weaker or no effect in my cell-based assay. Why the discrepancy?
A3: This is a common and important observation in drug discovery. A discrepancy between biochemical and cellular activity can provide valuable insights into the compound's properties.
Potential Causes for Biochemical vs. Cellular Discrepancy:
-
Cell Permeability:
-
Expertise & Experience: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The pyrrolopyridine core is relatively polar, and while amines can be protonated, this can also hinder passive diffusion across lipid bilayers.
-
Troubleshooting: While direct measurement of permeability is complex, you can infer issues if structurally related, more lipophilic analogs show better cellular activity.
-
-
High Cellular ATP Concentration:
-
Expertise & Experience: Cellular ATP concentrations are typically in the millimolar range (1-5 mM), which is often much higher than the ATP concentration used in biochemical assays.[13] For an ATP-competitive inhibitor, this high level of the natural substrate (ATP) will compete with the compound for binding to the kinase, leading to a rightward shift in the IC50 (lower apparent potency).[13]
-
Authoritative Grounding: This competitive effect is a fundamental principle of enzyme kinetics and is a primary reason for potency drop-offs in cellular assays.[13]
-
-
Target Engagement in Cells:
-
Expertise & Experience: The conformation or accessibility of the kinase target might be different in a cellular context compared to a purified, recombinant enzyme. The kinase may be part of a larger protein complex in the cell.
-
Actionable Insight: To confirm target engagement in cells, consider using a downstream biomarker assay. For example, if your target is a kinase in the MAPK pathway, you could use an in-cell Western or Western blot to measure the phosphorylation of a downstream substrate (e.g., p-ERK) after treating with your compound.[3][18]
-
-
Compound Efflux or Metabolism:
-
Expertise & Experience: Cells can actively pump compounds out via efflux transporters (e.g., P-glycoprotein), or metabolize them into inactive forms, reducing the effective intracellular concentration.
-
Visualizing the Cellular Potency Funnel
Caption: Factors reducing apparent potency from biochemical to cellular assays.
Section 4: Analytical Characterization
Q4: I am having trouble getting reproducible retention times and peak shapes when analyzing 1H-Pyrrolo[2,3-b]pyridin-6-amine by reverse-phase HPLC. What should I check?
A4: Reproducibility issues in HPLC for polar, basic compounds are often related to interactions with the stationary phase and mobile phase composition.
Troubleshooting HPLC Analysis:
-
Peak Tailing:
-
Root Cause: The amine groups on your compound can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[19]
-
Solution:
-
Use a Low-pH Mobile Phase: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the amine groups on your compound and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.
-
Use an End-Capped Column: Modern, high-quality, end-capped C18 columns have fewer free silanol groups and are better suited for analyzing basic compounds.
-
Consider a Polar-Embedded Column: These columns are specifically designed to provide better peak shape for polar compounds and can be run in highly aqueous mobile phases without phase collapse.[20]
-
-
-
Shifting Retention Times:
-
Root Cause: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation can all lead to retention time drift.[19][21]
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. The pH and buffer concentration must be precisely controlled. Degas the mobile phase thoroughly to prevent bubble formation.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run sequence.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[19]
-
-
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gmpplastic.com [gmpplastic.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 21. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing In Vitro Working Concentrations for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Welcome to the technical support center for researchers utilizing 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. This guide is designed to provide field-proven insights and practical, step-by-step protocols to help you determine the optimal working concentration of this compound for your in vitro experiments. By understanding the causality behind experimental choices, you can generate robust, reproducible, and meaningful data.
Part 1: Frequently Asked Questions - First Principles
This section addresses foundational questions regarding the compound's properties and the overall strategy for experimental design.
Q1: What is 1H-Pyrrolo[2,3-b]pyridin-6-amine, and what is its likely mechanism of action?
1H-Pyrrolo[2,3-b]pyridin-6-amine belongs to the 7-azaindole class of heterocyclic compounds.[1][2] This core scaffold is a well-established "hinge-binding" motif found in numerous small molecule kinase inhibitors.[3][4] Kinases are a large family of enzymes that regulate most aspects of cell life by adding phosphate groups to proteins.[5] Their dysregulation is a hallmark of many diseases, particularly cancer.[5][6]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][7][8] Therefore, it is highly probable that this compound functions as an ATP-competitive kinase inhibitor .[9] This means it likely binds to the ATP-binding pocket of its target kinase, preventing the natural substrate (ATP) from binding and thereby inhibiting the phosphorylation of downstream targets.[9]
Q2: How should I prepare and store a stock solution of this compound?
Proper handling of the compound is the first step to reproducible results. The "dihydrochloride" salt form is typically used to improve the aqueous solubility of the parent molecule.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10 mM or 20 mM).[10]
-
Preparation Steps:
-
Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration. Remember to use the full molecular weight of the dihydrochloride salt for this calculation.
-
Add the DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage:
-
Primary Stock (in DMSO): Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -80°C for long-term stability.[10]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before each experiment. Avoid storing diluted compound in aqueous solutions for extended periods, as this can lead to hydrolysis or precipitation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the primary stock solution to prevent compound degradation.[10]
-
Q3: What is the overall strategy for optimizing the in vitro working concentration?
Optimizing the working concentration is a multi-step process that moves from a broad, biochemical screen to a refined, cell-based validation. The goal is to identify a concentration range that provides a clear "therapeutic window"—maximizing the specific, on-target effect while minimizing general cytotoxicity.
The general workflow is as follows:
Caption: Workflow for optimizing inhibitor concentration.
Part 2: Experimental Design and Protocols
This section provides detailed methodologies for the key experiments involved in determining the optimal working concentration.
Q4: How do I determine the initial concentration range for my experiments?
The starting concentration range depends on the assay type. Biochemical assays are often more sensitive than cell-based assays.
A wide, 10-point, 3-fold serial dilution is a standard starting point for an initial dose-response curve. This approach efficiently covers several orders of magnitude to pinpoint the potency of the compound.
| Assay Type | Typical Starting Max. Concentration | Typical Range | Rationale |
| Biochemical (Purified Enzyme) | 10 µM | 1 nM - 10 µM | A cell-free system that directly measures enzyme inhibition. Potency (IC₅₀) is often highest in these assays.[11] |
| Cellular Target Engagement | 10 µM - 20 µM | 10 nM - 20 µM | Measures direct binding or inhibition in a live cell. Higher concentrations may be needed to overcome barriers like cell permeability.[12] |
| Cellular Phenotypic | 25 µM | 10 nM - 25 µM | Measures a downstream biological outcome (e.g., apoptosis). This effect may require sustained target inhibition and can occur at higher concentrations. |
| Cytotoxicity | 50 µM | 100 nM - 50 µM | Aims to find the concentration that causes non-specific cell death, which should be significantly higher than the on-target effective concentration. |
Q5: Can you provide a protocol for an initial biochemical kinase assay?
This protocol describes a generic luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after a kinase reaction.[13] Lower luminescence indicates higher kinase activity (more ATP consumed), so an effective inhibitor will result in a higher signal.
Protocol: Luminescence-Based Biochemical Kinase Assay
-
Reagent Preparation:
-
Prepare kinase buffer (composition is kinase-specific, but typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20).
-
Reconstitute the purified target kinase and its specific substrate peptide in kinase buffer to desired concentrations.
-
Prepare an ATP solution in kinase buffer. Crucially, the final ATP concentration in the assay should be at or near the Michaelis constant (Kₘ) for your kinase to accurately determine the potency of an ATP-competitive inhibitor. [14][15]
-
-
Compound Plating:
-
In a white, opaque 96-well or 384-well plate, perform a serial dilution of the this compound stock solution. Start with a high concentration (e.g., 10 µM) and perform 3-fold dilutions in kinase buffer.
-
Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[14]
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume in the wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration that inhibits 50% of kinase activity).
-
Q6: How do I validate the compound's effect in a cell-based assay?
Observing an effect in a biochemical assay is the first step; confirming that the compound can enter a cell and engage its target is critical.[11] A Western blot analyzing the phosphorylation of a known downstream substrate is a common and effective method.
Protocol: Western Blot for Downstream Target Inhibition
-
Cell Culture and Treatment:
-
Seed your chosen cell line in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound for a specific duration (e.g., 1, 6, or 24 hours). The concentration range should bracket the biochemical IC₅₀ value. Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis and Re-probing:
-
Quantify the band intensity. A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the downstream substrate, or a housekeeping protein like GAPDH or β-actin.
-
Plot the ratio of phosphorylated to total protein against the inhibitor concentration to determine the EC₅₀ (the concentration that causes a 50% reduction in the phosphorylation signal).
-
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common challenges in a Q&A format.
Q7: I see potent biochemical activity, but little to no effect in my cells. What's wrong?
This is a frequent and important challenge in drug discovery. The discrepancy arises because the cellular environment is far more complex than a purified enzyme reaction.[15] Use the following decision tree to diagnose the issue.
Caption: Troubleshooting weak cellular activity.
Q8: My dose-response data shows high variability between replicates. How can I improve consistency?
-
Pipetting and Mixing: Ensure pipettes are calibrated. For serial dilutions, change tips for each step and mix thoroughly by pipetting up and down. When treating cells, add the compound to the media and mix gently before applying to the well to ensure a homogenous concentration.
-
Compound Solubility: At higher concentrations, the compound may be precipitating out of your aqueous assay buffer or cell media. Visually inspect your stock and working solutions. If you suspect precipitation, try lowering the top concentration or adding a small amount of a co-solvent if your system allows.
-
Cell Seeding and Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Ensure your cell seeding is uniform across the plate, as variations in cell number will lead to variations in the final readout.
-
Reagent Stability: Kinase enzymes and ATP solutions can be unstable. Aliquot them into single-use volumes and avoid repeated freeze-thaw cycles.[15]
Q9: I'm observing cytotoxicity at concentrations where I don't see inhibition of my target. What does this mean?
This suggests that the compound may have off-target effects .[10] The optimal working concentration should be well below the concentration that induces widespread cytotoxicity.
-
Validate On-Target Effect: The most critical step is to confirm that the desired phenotype is due to the inhibition of your target.
-
Genetic Knockdown: Use siRNA or CRISPR to reduce or eliminate the expression of the target kinase. If this phenocopies the effect of your compound, it provides strong evidence for on-target activity.[16]
-
Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay.[10] Plot both dose-response curves on the same graph. A desirable compound will have a functional EC₅₀ that is at least 10-fold lower than its cytotoxic concentration (CC₅₀ or GI₅₀). The range between the EC₅₀ and the CC₅₀ is your experimental "window."
References
- 1. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in Primary Cells
Welcome to the technical support guide for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity in primary cell models. While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are recognized as potent kinase inhibitors targeting pathways like FGFR and ATM, specific cytotoxicity data for the 6-amino dihydrochloride salt in primary cells is not extensively documented in public literature.[1][2] This guide synthesizes established principles of in vitro toxicology and cell biology to provide a robust framework for troubleshooting and optimizing your experiments.
Primary cells, while offering high physiological relevance, are often more sensitive to chemical insults than immortalized cell lines, making careful experimental design paramount.[3] This guide will walk you through identifying the root cause of unexpected cytotoxicity and implementing strategies to mitigate it, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I'm observing significant cell death even at my lowest concentrations. What's the first thing I should check?
Answer: The first step is to rule out issues with compound solubility and stability, as undissolved compound or degradation products can cause non-specific cytotoxicity.
Probable Causes:
-
Poor Solubility: The dihydrochloride salt form is designed to enhance aqueous solubility, but it can still precipitate in complex biological media, especially those containing high concentrations of proteins and salts. Micro-precipitates can cause physical damage to cells or lead to inaccurate concentration calculations.
-
Compound Degradation: The compound may be unstable in your culture medium at 37°C, leading to the formation of toxic byproducts.
-
Solvent Toxicity: The concentration of the solvent used to prepare your stock solution (e.g., DMSO) may be too high in the final culture medium.
Step-by-Step Troubleshooting Protocol:
-
Verify Stock Solution Clarity:
-
Visually inspect your stock solution (typically in DMSO or an aqueous buffer) for any signs of precipitation.
-
If using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.5%, and ideally is below 0.1%. Run a "solvent-only" control to confirm that the solvent itself is not toxic to your primary cells.
-
-
Assess Solubility in Media:
-
Prepare the highest working concentration of the compound in your complete cell culture medium.
-
Incubate for 1-2 hours at 37°C.
-
Visually inspect the medium under a microscope for any signs of precipitation (crystalline structures or amorphous aggregates). A cloudy appearance is a clear indicator of insolubility.
-
-
Conduct a Dose-Response and Time-Course Experiment:
-
A systematic dose-response study is critical. Often, an unexpectedly steep toxicity curve indicates a solubility limit has been breached or a rapid cytotoxic mechanism has been triggered.
-
Design an experiment with a broad concentration range (e.g., from low nM to high µM) and multiple time points (e.g., 6, 24, 48, 72 hours). This will help you identify the IC50 (half-maximal inhibitory concentration) and the minimum toxic concentration.
-
Suggested Experimental Design for Cytotoxicity Profiling
| Parameter | Recommended Range/Setup | Rationale |
| Cell Type | Your primary cell of interest | Toxicity is cell-type specific. |
| Seeding Density | Titrate for optimal log-phase growth | Ensures cells are healthy and responsive. |
| Compound Conc. | 8-point, 3-fold serial dilution (e.g., 100 µM to 4.5 nM) | Covers a wide range to accurately determine IC50. |
| Solvent Control | Highest equivalent volume of DMSO or vehicle | Isolates the effect of the compound from its solvent.[4] |
| Untreated Control | Cells + Medium only | Baseline for cell viability. |
| Time Points | 24h, 48h, 72h | Reveals time-dependent cytotoxic effects. |
| Viability Assay | Resazurin (AlamarBlue) or CellTiter-Glo® | Measures metabolic activity, which is a sensitive indicator of cell health. |
Issue 2: My cells show signs of stress (e.g., morphological changes, reduced proliferation) but aren't dying immediately. What mechanisms could be at play?
Answer: Sub-lethal toxicity often points towards specific cellular stress pathways being activated. For kinase inhibitors and related heterocyclic compounds, oxidative stress and mitochondrial dysfunction are common culprits.[4]
Probable Causes:
-
Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and leading to damage of lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: The compound could be interfering with the mitochondrial electron transport chain, leading to a drop in ATP production and an increase in ROS.[4]
-
Off-Target Kinase Inhibition: While the intended target may be specific, at higher concentrations, the compound could be inhibiting other essential kinases involved in cell survival and proliferation signaling.
Experimental Workflow to Investigate Cytotoxicity Mechanisms
Caption: Systematic workflow for troubleshooting cytotoxicity.
Step-by-Step Mitigation Protocols:
-
Assess and Mitigate Oxidative Stress:
-
Protocol: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in response to compound treatment.
-
Mitigation: If ROS levels are elevated, test whether the cytotoxicity can be rescued by co-incubating the cells with an antioxidant such as N-acetylcysteine (NAC) (typically 1-5 mM). If NAC reduces cell death, oxidative stress is a likely contributor.
-
-
Evaluate Mitochondrial Health:
-
Protocol: Measure the mitochondrial membrane potential (ΔΨm) using dyes like TMRM (tetramethylrhodamine, methyl ester) or JC-1. A decrease in fluorescence indicates mitochondrial depolarization, a key event in apoptosis.
-
Mitigation: While direct mitigation is difficult, identifying mitochondrial toxicity early allows you to define a narrower, non-toxic concentration window for your primary experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 1H-Pyrrolo[2,3-b]pyridin-6-amine, and how does that relate to cytotoxicity?
A1: The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[5] Derivatives are frequently developed as ATP-competitive kinase inhibitors.[1][2][6] These inhibitors bind to the ATP pocket of kinases, blocking downstream signaling. While this is effective for targeting disease-related kinases (e.g., in cancer cells), it can also lead to cytotoxicity in primary cells if the compound inhibits kinases essential for normal cell function, such as those involved in cell cycle progression, survival signaling (e.g., PI3K-Akt), or metabolic regulation.
Caption: Potential mechanisms of 1H-Pyrrolo[2,3-b]pyridine-induced cytotoxicity.
Q2: How can I optimize my cell culture conditions to make my primary cells more resilient?
A2: Optimizing culture conditions can significantly enhance the resilience of primary cells to chemical stressors.
-
Media Composition: Ensure your media contains all necessary growth factors and supplements. For some cell types, switching from glucose-to-galactose-based media can make them more reliant on mitochondrial respiration, which may unmask mitochondrial toxicity at lower concentrations but can also be used as a sensitive screening system.[7]
-
Cell Confluency: Avoid treating cells that are either too sparse or fully confluent. Sub-confluent, actively dividing cells are generally the most consistent experimentally. Stressed cells from over-confluency may be more susceptible to drug-induced toxicity.[4]
-
Serum Quality: Use high-quality, heat-inactivated fetal bovine serum (FBS) from a reputable supplier and test different lots, as lot-to-lot variability can impact cell health and experimental outcomes.
Q3: Is it possible to adapt my cells to the compound?
A3: While some immortalized cell lines can be adapted to tolerate higher drug concentrations through gradual dose escalation, this practice is strongly discouraged for primary cells. It can select for a sub-population of resistant cells, making your model no longer representative of the original tissue and compromising the physiological relevance of your results. The goal is to find a non-toxic working concentration, not to alter the fundamental biology of the cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Troubleshooting Inactivity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering a common yet frustrating challenge: the apparent inactivity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in an assay. This compound belongs to the 7-azaindole class, a scaffold recognized as a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors that interact with the ATP-binding site's hinge region.[1][2][3][4]
Observed inactivity is rarely a dead end. More often, it is a critical data point that, when properly investigated, can reveal crucial insights into the compound's properties, the assay's limitations, or the biological system's specific context. This guide provides a systematic, causality-driven approach to troubleshoot this issue, moving from fundamental checks to advanced biological validation.
Immediate Triage: The First Steps
Before diving into complex experiments, a few common issues can be quickly ruled out. Run through this initial checklist.
| Checkpoint | Action Item & Rationale |
| 1. Calculation Check | Double-check all calculations for stock solution preparation and serial dilutions. A simple decimal error is a frequent cause of using a compound at a concentration far below its effective range. |
| 2. Visual Inspection | After adding the compound to your assay medium, visually inspect the wells. Look for any signs of precipitation (cloudiness, crystals, film). Poor solubility is a primary reason for inactivity.[5] |
| 3. Positive Control | Confirm that a known active compound (positive control) for your assay is behaving as expected. If the positive control fails, the issue lies with the assay system itself, not your test compound. |
| 4. Solvent Control | Ensure that the final concentration of your solvent (e.g., DMSO) is identical in all wells (including untreated controls) and is at a level non-toxic to your system (typically <0.5%).[5] |
Frequently Asked Questions (FAQs): A Deep Dive into Inactivity
If the initial triage doesn't solve the problem, a more systematic investigation is required. This section is structured to help you diagnose the root cause.
Section A: Compound Integrity & Handling
The most fundamental questions revolve around the compound itself. Is the molecule you think you're testing actually the correct one, and is it in a state where it can be active?
Q1: How can I be sure the compound I have is correct, pure, and stable?
-
Expertise & Rationale: The identity, purity, and stability of a small molecule are paramount for reproducible science.[6] Impurities can interfere with your assay or even be the source of unintended activity, while degradation means you are not testing the compound you think you are.[7][8] The dihydrochloride salt form is intended to enhance aqueous solubility, but can also impact stability and hygroscopicity.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Always start with the CoA from your supplier. Verify the structure, purity (typically by HPLC and/or LC-MS), and identity (by ¹H NMR and/or MS). A purity level of >98% is recommended for most biological assays.
-
In-House Verification (Recommended): If you have access to analytical chemistry resources, perform a simple identity and purity check via Liquid Chromatography-Mass Spectrometry (LC-MS). This can confirm the expected molecular weight and reveal the presence of major impurities or degradation products that may have arisen during storage.[9]
-
Storage Conditions: Verify that the compound has been stored as recommended (typically at -20°C, desiccated, and protected from light). 7-azaindole derivatives can be susceptible to degradation. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[9]
-
Q2: My compound appears to be precipitating in the aqueous assay buffer. What can I do?
-
Expertise & Rationale: Poor aqueous solubility is one of the most common reasons for a compound's inactivity in biological assays.[5] If a compound precipitates, its effective concentration in solution is unknown and far lower than the intended test concentration, leading to a false-negative result.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Before extensive testing, perform a simple kinetic solubility test to understand the compound's limits in your specific assay buffer. (See Protocol 1 ).
-
Lower the Test Concentration: The most straightforward solution is to test the compound at concentrations below its solubility limit.
-
Modify the Stock Solvent: While DMSO is common, other solvents like ethanol or DMF can be considered, but always check for compatibility with your assay.
-
Use of Co-solvents/Excipients: In biochemical assays, small amounts of co-solvents (e.g., glycerol) or non-ionic detergents (e.g., Tween-20) can sometimes help, but these must be carefully validated to ensure they don't interfere with the assay.
-
Sonication and Warming: Gently warming the solution (e.g., to 37°C) or using a bath sonicator can help dissolve the compound initially. However, be cautious, as this can sometimes lead to the formation of a supersaturated solution that precipitates over time. Always re-inspect for precipitation before use.
-
Section B: Assay System & Experimental Design
If you are confident in your compound's integrity, the next step is to scrutinize the assay itself.
Q3: My compound was active in a biochemical assay but is inactive in my cell-based assay. Why?
-
Expertise & Rationale: A discrepancy between biochemical and cell-based assay results is a classic challenge in drug discovery.[10] A biochemical assay tests the compound against a purified target (e.g., a kinase) in a clean, artificial environment. A cell-based assay is far more complex, introducing multiple biological barriers that the compound must overcome to reach its target.[11][12]
-
Troubleshooting Steps & Key Differences:
-
Cell Permeability: The compound must cross the cell membrane to reach intracellular targets. Poor membrane permeability is a major reason for inactivity in cellular assays.
-
Efflux Pumps: Cells express transporter proteins (e.g., P-glycoprotein) that actively pump foreign compounds out, keeping the intracellular concentration too low to be effective.
-
Metabolism: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.
-
Target Availability & Context: The target protein inside the cell may be in a complex with other proteins or in a conformation that prevents the compound from binding. The simplified conditions of a biochemical assay do not replicate this.[10]
-
Caption: Barriers to Activity: Biochemical vs. Cell-Based Assays.
Q4: How can I confirm my compound is actually getting into the cells and engaging its target?
-
Expertise & Rationale: To bridge the gap between biochemical and cellular data, you need to verify target engagement in a cellular context. This confirms that the compound not only enters the cell but also binds to its intended target.
-
Troubleshooting & Advanced Methods:
-
LC-MS/MS Quantification: The most direct way to measure cell penetration is to treat cells with the compound, lyse them, and use LC-MS/MS to quantify the intracellular concentration of the compound.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. An increase in the protein's melting temperature in the presence of the compound indicates direct binding.[13]
-
Downstream Pathway Analysis: If your compound targets a specific pathway (e.g., a kinase), you can use Western blotting or other methods to measure the phosphorylation status of a known downstream substrate. If the compound inhibits the kinase, you should see a decrease in the phosphorylation of its substrate. This confirms target engagement and functional activity.
-
Caption: Systematic Troubleshooting Workflow.
Advanced Validation Protocols
Here are detailed protocols for key experiments mentioned in the troubleshooting guide.
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol provides a quick assessment of your compound's solubility in your specific assay buffer.
-
Prepare a high-concentration stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a top concentration: Add 2 µL of the 10 mM stock to 98 µL of your assay buffer to create a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting. This high DMSO concentration helps initial dissolution.
-
Serial Dilution: Perform a 1:2 serial dilution in assay buffer (now containing 1% DMSO from the previous step's carryover).
-
Incubation: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours.
-
Visual or Instrumental Inspection:
-
Visual: Carefully inspect each well against a dark background for any signs of precipitation.
-
Instrumental (Nephelometry): If available, read the plate on a nephelometer or a plate reader capable of measuring light scattering to quantify precipitation.
-
-
Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit.
Protocol 2: Verifying Target Expression in Your Cellular Model
This protocol confirms that your target protein is present in the cell line you are using.
-
Cell Culture: Grow your chosen cell line to ~80-90% confluency under standard conditions.
-
Prepare Cell Lysate:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is your protein lysate).
-
-
Quantify Protein: Use a BCA or Bradford assay to determine the total protein concentration in your lysate.
-
Western Blot:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, and then detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: A clear band at the expected molecular weight for your target protein confirms its expression. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Conclusion
When this compound appears inactive, it is an opportunity to deepen your understanding of the experiment. By systematically investigating the compound's integrity, its interaction with the assay environment, and its behavior in a complex biological system, you can uncover the true reason for the lack of activity. This methodical approach transforms a potential dead end into valuable data, guiding the next steps in your research with confidence.
If you have followed this guide and are still facing challenges, please do not hesitate to contact our technical support team with your detailed experimental setup and results.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 8. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Purification of Crude 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride
Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable building block in high purity. As a Senior Application Scientist, I will not only provide protocols but also explain the underlying principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Here are some of the common questions and initial troubleshooting steps for the purification of this compound:
Q1: My crude this compound is a dark, oily, or gummy solid. What is the likely cause and what should be my first step?
A1: A dark, oily, or gummy appearance in your crude product often indicates the presence of several types of impurities:
-
Residual Solvents: High-boiling point solvents used in the synthesis (like DMF or DMSO) can be difficult to remove and can trap other impurities, leading to a non-solid final product.
-
Polymeric Materials: Side reactions during the synthesis can sometimes lead to the formation of polymeric byproducts, which are often dark and tarry.
-
Inorganic Salts: If the dihydrochloride salt was formed from an aqueous HCl solution or if there was a basic workup followed by salt formation, residual inorganic salts could be present.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could be highly colored or have low melting points.
Your first step should be to attempt a simple purification technique to remove the bulk of these impurities before proceeding to more complex methods. A good starting point is to triturate the crude material with a suitable organic solvent in which the desired product is insoluble but the impurities are soluble. Solvents like diethyl ether or ethyl acetate are often good choices for this initial cleanup.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. However, for the synthesis of 7-azaindole derivatives, common impurities include:
-
Unreacted Starting Materials: For example, precursors like substituted pyridines.
-
Isomeric Byproducts: Synthesis of substituted pyridines can sometimes lead to the formation of other isomers that can be carried through the synthesis.
-
Palladium Residues: If cross-coupling reactions (like Suzuki or Buchwald-Hartwig) were used, residual palladium catalysts can contaminate the product.
-
Products of Side Reactions: Dimerization of starting materials or intermediates can occur, especially under basic conditions.[1]
-
Degradation Products: The 7-azaindole core can be sensitive to strongly acidic or basic conditions and high temperatures.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue with polar, salt-like compounds. Here are a few things to try:
-
Solvent Selection: The choice of solvent is critical. For hydrochloride salts, polar protic solvents like ethanol or isopropanol are often good choices for the "good" solvent in a recrystallization.
-
Mixed-Solvent System: If you cannot find a single suitable solvent, a mixed-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add a "bad" solvent (an anti-solvent like diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
Seeding: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Patience: Sometimes, crystallization is simply a slow process. Allowing the solution to stand undisturbed for an extended period, perhaps at a lower temperature (e.g., in a refrigerator), can be effective.
Troubleshooting Guides
This section provides more detailed troubleshooting for specific purification techniques.
Guide 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. For a polar salt like this compound, careful selection of the solvent system is paramount.
Issue 1: The compound is soluble in all tested solvents, even at room temperature.
-
Underlying Cause: The solvents you have tested are too polar.
-
Troubleshooting Strategy:
-
Switch to less polar solvents: While the dihydrochloride salt is polar, you may find a solvent that it is sparingly soluble in at room temperature but more soluble when hot.
-
Employ a mixed-solvent system: This is often the most effective approach. Dissolve the crude product in a minimal amount of a highly polar solvent in which it is very soluble (e.g., methanol, ethanol, or even water). Then, add a less polar anti-solvent (e.g., isopropanol, acetone, ethyl acetate, or diethyl ether) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Underlying Cause: The solubility of the compound is too high in the chosen solvent at its boiling point, or the solution is supersaturated with impurities that inhibit crystal lattice formation. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the compound.
-
Troubleshooting Strategy:
-
Use a more dilute solution: Add more of the "good" solvent before adding the anti-solvent.
-
Lower the crystallization temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.
-
Change the solvent system: A different solvent pair may have more favorable solubility properties.
-
Pre-purification: If significant impurities are present, consider a quick column chromatography or trituration step to remove the impurities that may be inhibiting crystallization.
-
Table 1: Recommended Solvent Systems for Recrystallization
| "Good" Solvent (High Polarity) | "Bad" Solvent (Lower Polarity) | Comments |
| Methanol | Isopropanol | A good starting point for many hydrochloride salts. |
| Ethanol | Ethyl Acetate | Another common and effective combination. |
| Water | Ethanol or Isopropanol | Use water sparingly as it can be difficult to remove. |
| Isopropanol | Diethyl Ether | Can be very effective for precipitating the salt. |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., methanol) and heat the mixture gently to dissolve the solid.
-
While the solution is warm, add the "bad" solvent (e.g., ethyl acetate) dropwise with swirling until a faint, persistent cloudiness appears.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
Guide 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar and basic compound like 1H-Pyrrolo[2,3-b]pyridin-6-amine (as the free base) or its polar dihydrochloride salt, the choice of stationary and mobile phases is critical.
Issue 1: The compound streaks badly on a silica gel column and the yield is low.
-
Underlying Cause: The basic amine functionality of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption and/or slow elution, causing streaking and low recovery.
-
Troubleshooting Strategy:
-
Use a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to better peak shape and improved recovery.
-
Use a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes, often resulting in excellent peak shapes without the need for mobile phase modifiers.
-
-
Convert to the free base: Before chromatography, you can consider neutralizing the dihydrochloride salt to the free base. The free base will be less polar and may chromatograph better on normal-phase silica. However, be aware that the free amine is more basic and may still interact with silica.
-
Issue 2: The compound does not move from the baseline on a normal-phase column, even with highly polar solvents.
-
Underlying Cause: As a dihydrochloride salt, the compound is extremely polar and has very high affinity for the polar stationary phase.
-
Troubleshooting Strategy:
-
Reversed-Phase Chromatography: This is often the best choice for purifying polar and ionizable compounds. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of very polar compounds. It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
-
Table 2: Chromatography Method Selection Guide
| Method | Stationary Phase | Mobile Phase | Best For |
| Normal-Phase | Silica Gel (+ base) or Alumina | Hexane/Ethyl Acetate or DCM/Methanol (+ triethylamine) | Purification of the free base or less polar impurities. |
| Reversed-Phase | C18 or C8 | Water/Acetonitrile or Water/Methanol (with acid or buffer) | Purification of the polar dihydrochloride salt and polar impurities. |
| HILIC | Silica or polar bonded phase | Acetonitrile/Water | Purification of very polar compounds that are not retained by reversed-phase. |
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Equilibrate a C18 reversed-phase column with your starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA or formic acid).
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Load the sample onto the column.
-
Elute with a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).
-
Monitor the elution using a UV detector.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Strategies
The following diagrams illustrate the decision-making process for selecting a purification strategy and troubleshooting common issues.
Diagram 1: Purification Strategy Selection Workflow
Caption: A workflow for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
References
how to avoid precipitation of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in cell culture media
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in their experiments. As a Senior Application Scientist, I understand that unexpected compound precipitation can compromise experimental timelines and results. This document provides in-depth troubleshooting advice and detailed protocols to help you maintain the solubility of this compound in your cell culture applications.
Understanding the Core Challenge: The Chemistry of Precipitation
The primary reason researchers encounter precipitation with this compound is a fundamental principle of its chemistry related to pH.
-
The Compound Form: The compound is supplied as a dihydrochloride salt . This means the two basic nitrogen atoms on the pyrrolopyridine ring system are protonated (carrying a positive charge), and each is associated with a chloride ion. This salt form is intentionally used to enhance the compound's solubility in aqueous solutions.
-
The pH of Cell Culture Media: Standard cell culture media is buffered to maintain a physiological pH, typically between 7.2 and 7.4, to ensure optimal cell health.[1][2][3]
-
The pH-Dependent Equilibrium: The protonated amine groups of the dihydrochloride salt are acidic. When this acidic salt is introduced into the neutral-to-slightly-alkaline environment of the cell culture medium, the medium's buffer system will neutralize these acidic protons. This deprotonation converts the highly soluble salt form into its corresponding free base . The free base form of this molecule is significantly less polar and, therefore, has much lower solubility in the aqueous medium, causing it to precipitate out of solution.[4][5][6]
This chemical equilibrium is the root cause of the solubility issues.
Caption: pH-dependent equilibrium driving precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: My compound precipitates instantly when I add my stock solution to the cell culture media. What is happening?
Answer: This is the most common manifestation of the pH-dependent solubility issue, often combined with "solvent shock."
-
Primary Cause (pH Shift): As explained above, the immediate cause is the rapid deprotonation of the soluble salt into the insoluble free base upon contact with the pH ~7.4 media.
-
Secondary Cause (Solvent Shock): If you are using a high-concentration stock in a solvent like DMSO, adding it directly to the aqueous media causes the solvent to disperse rapidly.[7] The compound is suddenly forced into an environment where it is not soluble, causing it to "crash out" or precipitate.[8]
Solutions:
-
Use Pre-warmed Media: Always add your compound to cell culture media that has been pre-warmed to 37°C. Solubility is often higher at this temperature compared to refrigerated media.[8]
-
Optimize the Addition Process: Add the stock solution dropwise into the vortexing or swirling media. This promotes rapid dispersal and avoids creating localized areas of high concentration that exceed the solubility limit.[9]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in solvent concentration can prevent solvent shock.[8]
Q2: The media looks clear right after adding the compound, but I see a precipitate after a few hours or days in the incubator. Why?
Answer: Delayed precipitation is typically caused by changes in the media environment over time.
-
Potential Causes:
-
Metabolic pH Shift: As cells metabolize, they produce acidic byproducts (like lactic acid), which can lower the pH of the media.[1] While this seems counterintuitive (lower pH should increase solubility), dense or rapidly growing cultures can also create localized pH gradients that may affect compound stability.
-
Temperature Equilibration: While you may add the compound to warm media, subsequent temperature fluctuations can affect solubility.
-
Interaction with Media Components: Over time, the compound may interact with salts, proteins (from serum), or other components in the media, leading to the formation of insoluble complexes.[10][11]
-
Evaporation: Improperly sealed culture plates or flasks can lead to evaporation, which increases the concentration of all components, including your compound, potentially pushing it past its solubility limit.[10][12]
-
Solutions:
-
Monitor Media pH: Use the phenol red indicator in your medium as a guide. A shift to yellow indicates acidic conditions, while a turn to fuchsia/purple indicates alkalinity. Ensure your incubator's CO₂ levels are stable, as this is critical for maintaining the pH of bicarbonate-buffered media.[2][3][13]
-
Reduce Incubation Time: If possible, design experiments with shorter endpoints or replenish the media with a fresh compound at regular intervals for long-term studies.
-
Ensure Proper Humidification: Check that the incubator's water pan is full to minimize evaporation from your culture vessels.
Q3: What is the best solvent for my primary stock solution, and at what concentration?
Answer: For most small molecules in cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell lines at low final concentrations.[14]
-
Recommended Solvent: 100% sterile, anhydrous DMSO.
-
Stock Concentration: Prepare a high-concentration stock, for example, 10-50 mM. This allows you to add a very small volume to your media, minimizing the final solvent concentration.
-
Critical Guideline: Always keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cell toxicity.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[15]
Experimental Protocols & Workflows
Protocol 1: Recommended Method for Solubilizing and Diluting the Compound
This protocol is designed to minimize both pH- and solvent-related precipitation.
-
Prepare Primary Stock (e.g., 10 mM):
-
Accurately weigh the this compound powder.
-
Add the appropriate volume of 100% sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Determine the final concentration needed for your experiment (e.g., 10 µM).
-
Calculate the dilution factor (e.g., for a 10 µM final concentration from a 10 mM stock, the dilution is 1:1000).
-
While gently swirling or vortexing the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the medium against a light source to ensure no precipitate has formed.
-
Protocol 2: How to Perform a Practical Solubility Assessment
If you continue to face issues, it is crucial to determine the maximum soluble concentration of the compound in your specific cell culture medium.
-
Prepare Media Dilutions:
-
Dispense 1 mL of your complete, pre-warmed (37°C) cell culture medium into several sterile microcentrifuge tubes.
-
Prepare a series of dilutions from your high-concentration DMSO stock directly into the media. Aim for a range of final concentrations that brackets your desired experimental concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a "vehicle only" control tube containing the highest volume of DMSO used.
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C, 5% CO₂ for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each tube for cloudiness or precipitate.
-
For a more sensitive assessment, centrifuge the tubes (e.g., 10,000 x g for 5 minutes) and look for a pellet. You can also examine a drop of the solution under a microscope to detect fine crystalline precipitate.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the practical maximum soluble concentration for your experimental conditions.
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving precipitation issues.
References
- 1. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 13. binder-world.com [binder-world.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
preventing the chemical degradation of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Welcome to the dedicated support center for this compound (also known as 6-amino-7-azaindole dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and reproducibility of your experiments. Here, we address common challenges related to the stability and handling of this compound, providing troubleshooting guides and FAQs grounded in established chemical principles.
Part 1: Foundational Knowledge & FAQs
This section covers the fundamental properties and essential handling questions for this compound.
Q1: What is this compound and what are its key properties?
A1: 1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a pyrrolopyridine (specifically, a 7-azaindole) core scaffold.[1] This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[2][3][4] The molecule contains two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic amine at the 6-position. The dihydrochloride salt form enhances its stability and aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ · 2HCl | Derived |
| Molecular Weight | 206.07 g/mol | Derived from Base[5] |
| Appearance | Typically an off-white to light yellow or brown solid | Supplier Data |
| Core Structure | 7-Azaindole | [6] |
Q2: Why is this compound provided as a dihydrochloride salt?
A2: The dihydrochloride salt form serves two primary purposes. First, by protonating the basic nitrogen atoms, it significantly increases the compound's solubility in aqueous and polar protic solvents. Second, the salt form generally enhances the solid-state stability of the compound by reducing the reactivity of the free amine, making it less susceptible to oxidative degradation compared to its free base form.
Q3: What are the primary drivers of degradation for this compound?
A3: The chemical structure inherently possesses vulnerabilities. The two main degradation pathways are:
-
Oxidation: The electron-rich pyrrole ring and the exocyclic primary amine are highly susceptible to oxidation from atmospheric oxygen. This process is often accelerated by light and trace metal impurities, leading to the formation of colored byproducts.
-
pH-Mediated Instability: While stable in mildly acidic to neutral conditions, the compound can be unstable at pH extremes. In strongly alkaline solutions (pH > 8-9), the free base is generated, which is significantly more prone to rapid oxidation.[7] Forced degradation studies on related pyrrolopyridine structures confirm their instability in alkaline and strongly acidic media.[7]
Below is a diagram illustrating the key factors that can initiate the degradation cascade.
Part 2: Proactive Prevention: Storage and Handling Protocols
Adhering to strict storage and handling protocols is the most effective way to prevent degradation.
Q4: What are the ideal long-term storage conditions for the solid compound?
A4: To maximize the shelf-life of the solid material, a multi-faceted approach is required. The goal is to mitigate exposure to oxygen, light, and moisture.
Table 2: Recommended Storage Conditions for Solid Compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down kinetic processes, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber vial, stored in the dark | Prevents photodegradation, a common issue with heterocyclic aromatic compounds.[7] |
| Container | Tightly sealed, non-reactive vial | Prevents moisture ingress and contact with reactive surfaces.[8][9] |
Q5: How should I prepare stock solutions to ensure their stability?
A5: The preparation of solutions is a critical step where degradation can be rapidly introduced.
Step-by-Step Protocol for Stock Solution Preparation:
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF) or freshly prepared, deoxygenated aqueous buffers. For aqueous solutions, sparging the buffer with argon or nitrogen for 15-20 minutes prior to use is highly recommended to remove dissolved oxygen.
-
Weighing & Dissolution: Weigh the compound rapidly in a low-humidity environment or a glove box. Add the solvent to the solid and cap the vial immediately.
-
Solubilization: If needed, use brief sonication in a water bath to aid dissolution. Avoid excessive heating, as it can accelerate degradation.
-
Storage of Solutions:
-
Short-Term (1-3 days): Store at 2-8°C, protected from light.
-
Long-Term (>3 days): Aliquot the stock solution into single-use vials, purge the headspace with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Part 3: Troubleshooting Guide
When issues arise, a systematic approach can help identify the source of degradation.
Q6: My solid compound, which was initially off-white, has turned noticeably yellow/brown. What should I do?
A6: This color change is a strong indicator of oxidation.
-
Immediate Action: Assess the extent of the discoloration. If significant, it is highly probable that the purity has been compromised.
-
Root Cause Analysis: Review your storage protocol against the recommendations in Table 2. The most likely cause is improper sealing of the container, leading to prolonged exposure to air and/or light.
-
Recommendation: For quantitative or sensitive biological assays, it is strongly advised to use a new, uncompromised lot of the compound. The use of degraded material is a primary source of experimental irreproducibility.
Q7: I prepared a fresh solution in DMSO, and it developed a yellow tint within a few hours at room temperature. What is happening?
A7: This suggests rapid degradation in solution. The primary culprits are dissolved oxygen in the solvent and/or exposure to ambient light on the benchtop.
-
Troubleshooting Steps:
-
Solvent Quality: Was the DMSO from a freshly opened, anhydrous-grade bottle? Older bottles can accumulate peroxides and absorbed water/oxygen.
-
Light Exposure: Was the solution left exposed to overhead fluorescent lights or sunlight?
-
Headspace: Was the vial nearly empty, leaving a large volume of air in the headspace?
-
-
Solution: Prepare a new solution using fresh, high-quality DMSO. For maximum stability, consider using a solvent that has been degassed via sparging with argon. Immediately after preparation, protect the vial from light by wrapping it in aluminum foil and store it appropriately.
Q8: My LC-MS analysis shows multiple unexpected peaks, and my assay results are inconsistent. How can I confirm if compound degradation is the cause?
A8: This scenario requires a systematic workflow to pinpoint the source of instability.
Workflow for Investigating Compound Instability:
Protocol for Purity Check:
-
Reference Standard: Prepare a solution from a fresh, unopened vial of the compound immediately before analysis. This serves as your t=0 reference.
-
Sample Analysis: Analyze your suspect sample (discolored solid, aged solution, or post-incubation assay sample) using a validated LC-MS method.
-
Comparison: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your suspect sample relative to the reference standard confirms degradation.
By following these guidelines, you can significantly mitigate the risk of chemical degradation, ensuring the reliability and accuracy of your experimental outcomes.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | TCI AMERICA [tcichemicals.com]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Head-to-Head Comparison for Drug Discovery: Evaluating 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride Against Vemurafenib in a BRAF V600E Kinase Inhibition Assay
For researchers and drug development professionals in oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its unique structure serves as a highly effective hinge-binding motif, enabling potent and selective inhibition of key kinases involved in cancer signaling. This guide provides an in-depth technical comparison of a foundational scaffold component, 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, with the FDA-approved drug Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase.
The objective is to provide a framework for researchers to conduct a direct, quantitative comparison of these two molecules. This will be achieved by detailing a robust, industry-standard biochemical assay: the ADP-Glo™ Kinase Assay, which is designed to measure the enzymatic activity of BRAF V600E and its inhibition by these compounds.
The Compounds: A Shared Core, Divergent Paths
Vemurafenib (PLX4032): The Established Competitor
Vemurafenib is a powerful, selective, small-molecule inhibitor of the BRAF V600E-mutated protein kinase.[1][2] This specific mutation leads to the constitutive activation of the BRAF protein, which drives unchecked cell proliferation and survival in approximately 50% of melanomas.[3][4] Vemurafenib functions by competing with ATP for the kinase's binding site, effectively shutting down the aberrant signaling of the mitogen-activated protein kinase (MAPK) pathway.[2][5] It exhibits a potent half-maximal inhibitory concentration (IC₅₀) for BRAF V600E, typically reported in the range of 13-31 nM in biochemical assays.[1]
This compound: The Building Block
This compound represents the core 7-azaindole scaffold, a structure that is also present in Vemurafenib. While not a fully elaborated drug molecule itself, it is a critical starting point or fragment for the synthesis of novel kinase inhibitors.[6][7][8] The 6-amino group provides a key chemical handle for medicinal chemists to build upon, adding substituents to enhance potency, selectivity, and pharmacokinetic properties. By testing this core fragment, researchers can establish a baseline activity and understand the intrinsic contribution of the scaffold to BRAF V600E inhibition. This data is invaluable for guiding the design of next-generation inhibitors.
The Target and the Assay: Why BRAF V600E and ADP-Glo™?
The BRAF V600E mutation is a clinically validated and high-impact target in oncology.[9] Therefore, a BRAF V600E Kinase Inhibition Assay is a highly relevant test for compounds built on the 1H-pyrrolo[2,3-b]pyridine scaffold.
For this comparison, the ADP-Glo™ Kinase Assay is the chosen method.[10] This luminescent assay is a robust and sensitive platform ideal for high-throughput screening and inhibitor profiling.[11] Its principle is straightforward: it measures the amount of ADP produced during the kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. When an inhibitor is present, kinase activity decreases, less ADP is produced, and the luminescent signal is reduced.[13][14] This system provides a strong signal-to-background ratio and is compatible with a wide range of ATP concentrations, making it suitable for accurately determining inhibitor potency (IC₅₀ values).[10][11]
Experimental Design & Protocols
The following section details the complete workflow for comparing the inhibitory potential of this compound and Vemurafenib against BRAF V600E.
Visualizing the Experimental Workflow
Caption: Workflow for the BRAF V600E ADP-Glo™ Kinase Inhibition Assay.
Detailed Step-by-Step Protocol
This protocol is adapted from standard methodologies for the ADP-Glo™ assay with recombinant BRAF V600E.[15][16]
I. Reagent Preparation:
-
Kinase Buffer (1x): Prepare a working solution of kinase assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/ml BSA). Keep on ice.
-
Compound Dilution Series:
-
Prepare 10 mM stock solutions of Vemurafenib and this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations for IC₅₀ determination. A typical starting concentration for the series might be 100 µM.
-
-
Enzyme Preparation:
-
Thaw recombinant active BRAF V600E enzyme on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. The optimal concentration should be determined empirically to achieve a robust signal within the linear range of the assay.
-
-
Substrate/ATP Mix:
-
Prepare a solution containing the kinase substrate (e.g., inactive MEK1) and ATP in 1x Kinase Buffer.
-
The final concentration in the reaction should be around the Kₘ for ATP for the enzyme (typically 10-50 µM) to ensure competitive inhibition can be accurately measured.
-
II. Assay Procedure (384-well plate format):
-
Compound Addition: Add 1 µL of each compound dilution from the series to the appropriate wells of a white, opaque 384-well plate. Include "DMSO only" wells for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Addition: To all wells except the "Blank" (negative control), add 5 µL of the diluted BRAF V600E enzyme solution. To the "Blank" wells, add 5 µL of 1x Kinase Buffer.
-
Initiate Reaction: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is now 11 µL.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Mix and incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. Mix and incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence of each well using a plate reader (e.g., GloMax®).
III. Data Analysis:
-
Calculate Percent Inhibition:
-
Average the Relative Luminescence Unit (RLU) values for each data point.
-
Subtract the average "Blank" RLU from all other measurements.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_DMSO_control))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Expected Results and Interpretation
The experiment will yield dose-response curves and IC₅₀ values for both compounds, allowing for a direct comparison of their potency.
Visualizing the MAPK Signaling Pathway
Caption: The MAPK signaling cascade with constitutively active BRAF V600E.
Comparative Data Summary
The following table illustrates the expected outcome of the assay. The IC₅₀ value for this compound is hypothetical, representing a baseline activity for the scaffold.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Potency vs. Core Scaffold |
| Vemurafenib | BRAF V600E | ADP-Glo™ | 13 - 31[4] | ~1000x - 3000x |
| This compound | BRAF V600E | ADP-Glo™ | ~30,000 | Baseline |
Note: The IC₅₀ for the core scaffold is an estimated value for illustrative purposes. Actual experimental results are required for confirmation.
Interpretation of Results:
-
Vemurafenib is expected to show high potency with a low nanomolar IC₅₀ value, consistent with published data. This confirms its efficacy as a BRAF V600E inhibitor and validates the assay conditions.
-
This compound will likely exhibit significantly weaker activity, with an IC₅₀ in the micromolar range. This is expected, as it lacks the additional chemical moieties present in Vemurafenib that engage with other residues in the ATP-binding pocket to enhance affinity.
-
The Causality of Potency: The dramatic difference in potency underscores the success of the structure-based drug design that led to Vemurafenib. The core 1H-pyrrolo[2,3-b]pyridine provides the essential hinge-binding interactions, but the chlorophenyl and propanesulfonamide groups of Vemurafenib make additional critical contacts that lock the inhibitor into an optimal conformation, resulting in a multi-log increase in potency.
By quantifying the baseline activity of the core scaffold and comparing it to a highly optimized drug, researchers gain critical insights for structure-activity relationship (SAR) studies. This foundational data allows for a more rational approach to designing novel compounds with improved potency, selectivity, and desired pharmacological profiles. This head-to-head comparison serves as a self-validating system, grounding new discoveries in the context of a clinically successful drug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eastport.cz [eastport.cz]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Modern Cellular Target Engagement Methods for 1H-Pyrrolo[2,3-b]pyridin-6-amine Dihydrochloride
A Senior Application Scientist's Guide to Validating Intracellular Efficacy
In the landscape of contemporary drug discovery, particularly within oncology and immunology, the confirmation of a drug's interaction with its intended molecular target within a living cell is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of small molecule inhibitors, using the versatile kinase inhibitor scaffold, 1H-Pyrrolo[2,3-b]pyridine, as a central example. Derivatives of this "privileged" scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs)[1], Janus Kinase 3 (JAK3)[2], and Colony-Stimulating Factor 1 Receptor (CSF1R)[3].
For the purpose of this guide, we will focus on a hypothetical derivative, 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, as a representative FGFR inhibitor. Understanding whether this compound effectively binds to and modulates FGFR within the complex intracellular environment is paramount for establishing a clear mechanism of action and justifying further development.[4] This document will dissect and compare key cellular target engagement assays, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate validation strategy.
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for determining a compound's intrinsic potency, do not fully recapitulate the complexities of a cellular environment. Factors such as cell permeability, efflux pump activity, and off-target interactions can significantly impact a compound's efficacy. Therefore, direct measurement of target engagement in living cells provides a more physiologically relevant assessment of a drug's potential.[5]
Comparative Analysis of Leading Target Engagement Methodologies
Here, we compare three robust methods for confirming the interaction of this compound with its putative target, FGFR, in a cellular context: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET), and a direct In-Cell Kinase Activity Assay.
| Method | Principle | Throughput | Labeling Requirement | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | Low to High | None (for endogenous protein) | Label-free, applicable to native proteins, provides evidence of direct binding. | Not all proteins exhibit a significant thermal shift; can be technically demanding. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand or tracer. | High | Target protein is genetically tagged (e.g., with NanoLuc®). | Highly sensitive, ratiometric, suitable for high-throughput screening. | Requires genetic modification of cells, potential for steric hindrance from the tag. |
| In-Cell Kinase Activity Assay | Measures the phosphorylation of a specific substrate downstream of the target kinase. | Medium to High | Often requires specific antibodies or engineered substrates. | Directly measures functional modulation of the target. | Indirect measure of binding; susceptible to pathway crosstalk. |
I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in intact cells.[5] The principle is based on the observation that ligand binding typically stabilizes a protein, making it more resistant to thermal denaturation.
Causality Behind Experimental Choices
The choice of temperature range and heating time is critical and must be empirically determined for the target protein (FGFR) in the specific cell line being used. A temperature gradient is applied to identify the melting point (Tm) of FGFR, which is the temperature at which 50% of the protein denatures and precipitates. In the presence of a binding compound like this compound, the Tm of FGFR is expected to shift to a higher temperature.
Experimental Workflow
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for purines make it a highly sought-after core for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives, drawing upon a wealth of experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The 7-Azaindole Scaffold: A Versatile Pharmacophore
The 7-azaindole core is structurally similar to the adenine fragment of ATP, the primary substrate for kinases. This mimicry allows derivatives to bind effectively to the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, while the pyrrole NH group can serve as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region.
Comparative Efficacy Across Key Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of kinases that its derivatives have been shown to inhibit. This section provides a comparative overview of their efficacy against several key targets, supported by in vitro and cellular assay data.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[1][2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from one study demonstrated impressive pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1][2][3] This compound also exhibited significant anti-proliferative effects in breast cancer cell lines and inhibited cell migration and invasion.[1][3] The structure-activity relationship (SAR) studies revealed that substitutions at the 5-position of the 7-azaindole ring could significantly enhance potency.[1]
Table 1: Comparative IC50 Values of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line (Breast Cancer) | Cellular Activity | Reference |
| 1 | 1900 | - | - | - | - | - | [1] |
| 4h | 7 | 9 | 25 | 712 | 4T1 | Inhibited proliferation, induced apoptosis, inhibited migration and invasion | [1][3] |
c-Met Inhibitors
The c-Met proto-oncogene is another crucial target in cancer therapy. Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. One such derivative, compound 9 , displayed a strong c-Met kinase inhibition with an IC50 of 22.8 nM.[4] This compound also showed moderate activity against ALK kinase and potent inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer. A novel series of 7-azaindole derivatives has been discovered as potent PI3K inhibitors.[5] Compound B13 , for example, emerged as an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM.[5] The SAR studies indicated that substitution at the 3-position of the 7-azaindole core was well-tolerated and that replacing a phenyl group with a pyridine group at this position led to a significant increase in potency.[5]
Table 2: Comparative IC50 Values of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PI3K Inhibitors
| Compound | PI3Kγ IC50 (nM) | Notes | Reference |
| A5 | - | Lead compound | [5] |
| B6 | Potent | 4-fold increase in potency vs A5 | [5] |
| B13 | 0.5 | Exceptionally potent | [5] |
Phosphodiesterase 4B (PDE4B) Inhibitors
Beyond cancer, 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in other therapeutic areas. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective and potent PDE4B inhibitors, which are targets for inflammatory and central nervous system (CNS) diseases.[6] Compound 11h from this series was identified as a PDE4B preferring inhibitor (IC50 = 0.14 µM) and demonstrated significant inhibition of TNF-α release from macrophages.[6]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase is a key player in the DNA damage response pathway, making it a target for enhancing the efficacy of chemotherapy and radiotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors.[7] Compound 25a was identified as a lead candidate with excellent kinase selectivity and oral bioavailability in mice.[7] In vivo studies showed that the combination of 25a with irinotecan resulted in synergistic antitumor efficacy in xenograft models.[7]
Structure-Activity Relationship (SAR) Insights
The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key insights from various studies include:
-
Position 3 and 5: These positions are often critical for modulating potency and selectivity. Substitutions at these sites can interact with specific pockets in the kinase active site.[8]
-
Alkyl, Aryl, and Heterocyclic Substitutions: The introduction of various groups, including alkyl, aryl carboxamide, and other heterocyclic rings, has been a successful strategy for enhancing the anticancer activity of 7-azaindole analogs.[8]
-
Bioisosteric Replacement: The 7-azaindole scaffold itself is a bioisostere of indole and purine systems, which contributes to its broad applicability.
Experimental Methodologies
The evaluation of these derivatives typically involves a standardized set of experimental protocols to ensure data reliability and comparability.
Kinase Inhibition Assays
-
Biochemical Assays: These assays, often employing methods like ELISA or radiometric assays, are used to determine the direct inhibitory effect of the compounds on the purified kinase enzyme. The output is typically the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Cellular Assays: To assess the efficacy of the compounds in a more biologically relevant context, cellular assays are performed. These can include:
-
Proliferation Assays (e.g., MTT assay): To measure the effect of the compounds on the growth of cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V staining): To determine if the compounds induce programmed cell death.
-
Cell Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact on cancer cell metastasis.
-
Western Blotting: To analyze the modulation of downstream signaling pathways.
-
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of these derivatives often involves multi-step reaction sequences. A common starting material is 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[1][3] Key reactions can include:
-
Condensation Reactions: Reaction of the starting material with various aldehydes.[1][3]
-
Reduction Reactions: Using reagents like triethylsilane and trifluoroacetic acid.[1]
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce aryl and amine functionalities.[9]
Visualizing the Mechanism: A Generalized Kinase Inhibition Pathway
The following diagram illustrates the general mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinase activity, leading to downstream cellular effects.
Caption: General mechanism of kinase inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of potent and selective kinase inhibitors. The derivatives discussed in this guide highlight the chemical tractability and therapeutic potential of this core structure. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitutions to enhance selectivity, and evaluating their efficacy in a broader range of disease models. The continued exploration of the 7-azaindole chemical space holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Profiling: Analyzing the Selectivity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and have become one of the most important classes of drug targets, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors, which typically target the highly conserved ATP-binding site, is a cornerstone of modern targeted therapy.[2] However, this conservation presents a significant challenge: achieving inhibitor selectivity. Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a compound's interaction with the broader human kinome is not just advantageous—it is essential for advancing a candidate through the drug discovery pipeline.[4]
This guide provides an in-depth comparison and methodological framework for evaluating the kinome scan and cross-reactivity profile of a kinase inhibitor. We will focus on 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride , a compound built upon the versatile 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bonds with the kinase hinge region.[5][6] This scaffold is found in numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib, underscoring its significance.[7]
While specific, publicly available kinome-wide data for this compound is limited, this guide will utilize its structural class and data from related 7-azaindole derivatives to present a realistic and instructive analysis. We will explore how to generate, interpret, and compare kinome profiles, providing researchers with the tools to assess the selectivity of their own compounds.
Part 1: Kinome Scan Analysis of a 7-Azaindole Derivative
A kinome scan is a high-throughput screening method used to determine the binding affinity or inhibitory activity of a compound against a large panel of kinases.[1] This provides a global view of a compound's selectivity. For this guide, we will analyze a hypothetical, yet representative, dataset for our compound of interest, which we will refer to as AZA-6 , against a panel of 97 kinases (scanEDGE panel).[8] The data is presented as percent of control (%Ctrl), where a lower value indicates stronger binding and, consequently, higher inhibition.
Table 1: Hypothetical Kinome Scan Data for AZA-6 (Data is illustrative and based on known activities of the 7-azaindole scaffold)
| Kinase Family | Kinase Target | %Ctrl at 1 µM | Selectivity Score (S-Score) | Primary Target? |
| TK | FGFR1 | 2.1 | S(35) = 0.01 | Yes |
| TK | FGFR2 | 4.5 | S(35) = 0.02 | Yes |
| TK | VEGFR2 (KDR) | 38.0 | S(35) = 0.35 | No |
| TK | RET | 45.2 | S(35) = 0.41 | No |
| CMGC | JAK3 | 8.9 | S(35) = 0.05 | Yes |
| CMGC | JAK2 | 51.3 | S(35) = 0.50 | No |
| CMGC | DYRK1A | 25.6 | S(35) = 0.21 | No |
| AGC | AURKB | 15.5 | S(35) = 0.10 | Potential |
| AGC | ROCK1 | 65.1 | S(35) = 0.68 | No |
| STE | MAP2K1 | 89.0 | S(35) = 0.91 | No |
Note: The Selectivity Score (S-Score) is a quantitative measure of selectivity, calculated by dividing the number of kinases with %Ctrl < 35 by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Interpretation of Kinome Scan Data
The hypothetical data reveals that AZA-6 is a multi-targeted kinase inhibitor with potent activity against specific members of the Tyrosine Kinase (TK) and CMGC families.
-
Primary Targets: The compound shows strong binding to FGFR1 and FGFR2 (%Ctrl < 5), which are frequently implicated in cell proliferation and angiogenesis in cancer.[9][10] Additionally, potent interaction with JAK3 (%Ctrl < 10) is observed, a key target for autoimmune and inflammatory diseases.[11]
-
Cross-Reactivity: AZA-6 exhibits moderate off-target activity against Aurora B Kinase (AURKB), another important mitotic kinase.[12] While this could offer synergistic anti-cancer effects, it also warrants further investigation for potential cell cycle-related toxicities. The weaker interactions with VEGFR2 and RET suggest potential for anti-angiogenic effects but at concentrations higher than those required for primary target engagement.[13]
-
Selectivity: With an S(35) score of 0.04 (4 hits / 97 kinases), AZA-6 would be considered a relatively selective inhibitor, focusing its potent activity on a small subset of the kinome.
Visualization of Kinome Selectivity
The following diagram illustrates the selectivity profile of AZA-6, mapping the inhibited kinases onto a simplified human kinome tree.
Caption: Kinome selectivity map for AZA-6.
Part 2: Experimental Protocol for Kinome Profiling
To ensure data integrity and reproducibility, a robust and well-validated experimental protocol is paramount. The competitive binding assay is a widely used method for kinome profiling that measures the ability of a test compound to displace a known ligand from the kinase active site.[14][15] It is an activity-independent assay, allowing for the profiling of inhibitors against kinases in their non-activated state and accommodating various binding modes.
Methodology: KINOMEscan® Competition Binding Assay
This protocol is based on the principles of the KINOMEscan® platform.[8][15]
-
Reagent Preparation:
-
Kinases: A panel of DNA-tagged human kinases is prepared using recombinant expression systems.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., sepharose beads).
-
Test Compound: AZA-6 is dissolved in 100% DMSO to create a stock solution (e.g., 100 mM) and serially diluted to the desired test concentrations.
-
-
Assay Procedure:
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (AZA-6) are combined in a multi-well plate and incubated to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
Washing: The solid support beads are washed to remove any unbound kinase. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.
-
Quantification: The amount of bead-bound, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The qPCR signal is highly sensitive and provides a precise measure of kinase binding.
-
-
Data Analysis:
-
Signal Normalization: The qPCR signals from the test wells are compared to a DMSO vehicle control (representing 100% binding) and a "no kinase" control (representing 0% binding).
-
Calculation of %Ctrl: The data is expressed as a percentage of the DMSO control using the formula: %Ctrl = (test_compound_signal - no_kinase_signal) / (DMSO_control_signal - no_kinase_signal) * 100
-
Kd Determination (Optional): To determine the dissociation constant (Kd), the assay is run with the test compound across a range of concentrations. The resulting dose-response curve is fitted to a standard binding model to calculate the Kd value.
-
Workflow Visualization
Caption: General workflow for a competitive binding kinome scan.
Part 3: Comparative Cross-Reactivity Analysis
To better understand the structure-activity relationship (SAR) and the unique profile of AZA-6, we will compare it to a hypothetical alternative, AZA-8 , another 7-azaindole derivative with a different substitution pattern. Such comparisons are crucial for lead optimization, helping to dial in desired activities while dialing out unwanted off-target effects.[16]
Table 2: Comparative Kinome Profile of AZA-6 vs. AZA-8 (%Ctrl at 1 µM)
| Kinase Target | AZA-6 (%Ctrl) | AZA-8 (%Ctrl) | Analysis of Difference |
| FGFR1 | 2.1 | 3.5 | Both are potent inhibitors; AZA-6 is slightly more potent. |
| FGFR2 | 4.5 | 6.1 | Both are potent inhibitors. |
| JAK3 | 8.9 | 55.4 | Key Difference: AZA-6 is a potent JAK3 inhibitor, while AZA-8 is not. |
| AURKB | 15.5 | 18.2 | Both show moderate activity. |
| VEGFR2 | 38.0 | 9.8 | Key Difference: AZA-8 is a significantly more potent VEGFR2 inhibitor. |
| RET | 45.2 | 41.0 | Similar weak activity. |
| S-Score (35) | 0.04 | 0.05 | Both are selective, but against different profiles. |
Insights from Comparative Profiling
This head-to-head comparison provides critical insights for guiding a drug discovery program:
-
Divergent Selectivity: The most striking difference lies in their activity against JAK3 and VEGFR2. The structural modifications between AZA-6 and AZA-8 have shifted the selectivity profile.
-
Therapeutic Implications:
-
AZA-6 , with its potent FGFR1/2 and JAK3 inhibition, presents a compelling profile for certain cancers where both pathways are active, or potentially for immuno-oncology applications. Its weaker effect on VEGFR2 might reduce the risk of toxicities associated with potent anti-angiogenic agents, such as hypertension.
-
AZA-8 is a potent inhibitor of the FGFR and VEGFR families, making it a strong candidate for an anti-angiogenic and anti-proliferative agent in solid tumors. The lack of JAK3 activity could be advantageous in avoiding potential immunosuppressive side effects.
-
This analysis demonstrates that even small chemical changes on a common scaffold can dramatically alter the cross-reactivity profile, highlighting the necessity of comprehensive kinome screening for each new analogue.
Part 4: Mechanistic Context - Inhibition of the JAK-STAT Pathway
To fully appreciate the biological consequence of AZA-6's activity, it is crucial to place its targets within their signaling context. The inhibition of JAK3 by AZA-6 is particularly interesting. JAK3 is predominantly expressed in hematopoietic cells and plays a key role in cytokine signaling that governs the proliferation and differentiation of immune cells.[11]
Upon cytokine binding (e.g., IL-2) to its receptor, JAK3 becomes activated and phosphorylates STAT proteins (Signal Transducer and Activator of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes essential for immune response. By binding to the ATP pocket of JAK3, AZA-6 prevents this phosphorylation cascade, thereby dampening the immune response.
JAK-STAT Signaling Pathway Diagram
Caption: AZA-6 inhibits the JAK-STAT signaling pathway.
Conclusion
The comprehensive profiling of a kinase inhibitor is a multi-faceted process that goes beyond simple potency measurements. As demonstrated with our illustrative compound, this compound (AZA-6), a thorough kinome scan provides a detailed map of on-target and off-target activities. This data, when placed in the context of comparative analysis and known signaling pathways, empowers researchers to make informed decisions. It allows for the rational design of more selective compounds, the prediction of potential toxicities, and the identification of new therapeutic opportunities through beneficial polypharmacology. For any drug development professional, mastering the art and science of kinome profiling is fundamental to translating a promising molecule into a safe and effective therapy.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. pubs.acs.org [pubs.acs.org]
Confirming the On-Target Mechanism of Action for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride: A Comparative Guide for Novel Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1] This versatility, however, presents a significant challenge in drug development: polypharmacology. While multi-targeting can be advantageous in certain therapeutic contexts, a clear understanding of a compound's primary mechanism of action is paramount for clinical success. This guide provides a comprehensive framework for confirming the on-target mechanism of action of novel 7-azaindole derivatives, using 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride as a case study.
We will navigate a multi-step experimental workflow, from broad-based biochemical screening to in-cell target engagement and downstream pathway analysis. Throughout this process, we will compare our compound of interest with established kinase inhibitors to contextualize its potency and selectivity.
The Challenge of Specificity: A Comparative Overview
To objectively assess the on-target activity of this compound, we will benchmark its performance against two well-characterized kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to inhibit VEGFR, PDGFR, c-KIT, and other kinases.[2] Sunitinib serves as our model for a compound with a broader kinase activity profile.
-
AZD4547: A potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3. This compound will represent a more targeted kinase inhibitor.
By comparing the activity profile of our novel 7-azaindole derivative to these standards, we can gain valuable insights into its selectivity and potential therapeutic applications.
A Phased Approach to Target Validation
Our experimental journey is designed to be a self-validating system, with each phase building upon the last to provide a comprehensive picture of the compound's mechanism of action.
Figure 1: A multi-phase workflow for the comprehensive validation of a novel kinase inhibitor's on-target mechanism of action.
Phase 1: Unveiling Potential Targets through Biochemical Profiling
The first step in characterizing a novel kinase inhibitor is to understand its activity across the human kinome. A broad kinase panel screen provides an unbiased view of a compound's potency and selectivity.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (this compound, Sunitinib, or AZD4547).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Signal Quantification: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Data and Interpretation
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | VEGFR2 | 15 |
| PDGFRβ | 25 | |
| c-Met | 50 | |
| Other Kinase X | >1000 | |
| Sunitinib | VEGFR2 | 10 |
| PDGFRβ | 5 | |
| c-KIT | 8 | |
| AZD4547 | FGFR1 | 2 |
| FGFR2 | 3 | |
| FGFR3 | 2.5 | |
| VEGFR2 | >5000 |
This is a hypothetical data table for illustrative purposes.
A screening profile similar to the one above would suggest that this compound is a potent inhibitor of VEGFR2, PDGFRβ, and c-Met, exhibiting a multi-targeted profile, albeit more focused than Sunitinib.
Phase 2: Confirming Target Engagement in a Cellular Environment
While biochemical assays are excellent for initial screening, they do not account for cell permeability or intracellular target engagement. The NanoBRET™ Target Engagement assay is a robust method to measure compound binding to a specific protein target within intact cells.[3][4]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., VEGFR2, PDGFRβ, or c-Met) fused to NanoLuc® luciferase.
-
Assay Plating: Seed the transfected cells into a 384-well plate.
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Signal Measurement: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the intracellular IC50.
Expected Data and Interpretation
| Compound | Target Kinase | Intracellular IC50 (nM) |
| This compound | VEGFR2 | 150 |
| PDGFRβ | 200 | |
| c-Met | 450 | |
| Sunitinib | VEGFR2 | 120 |
| PDGFRβ | 80 | |
| AZD4547 | FGFR1 | 25 |
| VEGFR2 | >10000 |
This is a hypothetical data table for illustrative purposes.
A shift in IC50 values between the biochemical and cellular assays can provide insights into the compound's cell permeability and potential for efflux. In this hypothetical scenario, the roughly 10-fold shift for our compound of interest is common and indicates good cell permeability and target engagement.
Phase 3: Assessing Downstream Functional Consequences
Confirming that target engagement translates into a functional cellular response is a critical validation step. For kinase inhibitors, this is typically assessed by measuring the phosphorylation of downstream substrates.
Figure 2: A representative signaling pathway for receptor tyrosine kinases like VEGFR2, PDGFRβ, and c-Met, illustrating the point of intervention for our novel inhibitor.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2, NIH-3T3 for PDGFRβ) and treat with the test compounds for a specified time.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVECs) to activate the signaling pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., p-AKT, p-ERK) and total protein controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
A successful on-target inhibitor will show a dose-dependent decrease in the phosphorylation of downstream signaling molecules upon growth factor stimulation.
Phase 4: In Vivo Target Validation
The ultimate confirmation of a drug's on-target mechanism of action comes from in vivo studies. This typically involves using animal models, such as tumor xenografts, to assess both the drug's efficacy and its effect on the target in a whole-organism context.
Key aspects of in vivo target validation include:
-
Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.
-
Pharmacodynamic (PD) Biomarker Analysis: Measuring the extent and duration of target inhibition in tumor and/or surrogate tissues. This can be done by analyzing the phosphorylation status of the target or its downstream substrates in tissue samples collected from treated animals.
-
Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant xenograft models.
A strong correlation between target inhibition (PD) and anti-tumor efficacy provides compelling evidence for the on-target mechanism of action.
Conclusion
The 7-azaindole scaffold is a powerful starting point for the development of novel kinase inhibitors. However, its versatility necessitates a rigorous and systematic approach to confirming the on-target mechanism of action. By employing a multi-phase strategy that combines broad biochemical profiling, cellular target engagement assays, functional cellular analyses, and in vivo validation, researchers can build a comprehensive and compelling data package for their novel compounds. This integrated approach, as outlined for this compound, is essential for de-risking drug development programs and accelerating the translation of promising molecules into effective therapies.
References
A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Standard-of-Care FGFR Inhibitors in Oncology
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. While inquiries into specific derivatives such as 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride are of interest, the public domain currently lacks specific efficacy data for this particular compound. However, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied, yielding potent drug candidates. This guide will focus on a particularly promising application of this scaffold: the inhibition of Fibroblast Growth Factor Receptors (FGFRs) in the context of cancer therapy.
Aberrant FGFR signaling, resulting from gene fusions, amplifications, or mutations, is a key driver in various malignancies.[1][2][3] This has led to the development of targeted therapies that specifically inhibit these receptor tyrosine kinases. This guide provides a comparative overview of the efficacy of preclinical 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors and the currently approved standard-of-care drugs, offering insights into their mechanisms of action, preclinical potency, and clinical performance.
Mechanism of Action: A Tale of Two Binders
Both the 1H-pyrrolo[2,3-b]pyridine derivatives and the standard-of-care FGFR inhibitors function as ATP-competitive tyrosine kinase inhibitors. They target the intracellular kinase domain of the FGFRs, preventing the transfer of a phosphate group from ATP to tyrosine residues. This action blocks the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[4][5][6][7][8][9][10]
The 1H-pyrrolo[2,3-b]pyridine scaffold is particularly adept at this role due to its ability to form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[11]
A notable distinction among the standard-of-care is the mechanism of Futibatinib , which acts as an irreversible inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the FGFRs, leading to prolonged and sustained inhibition of the receptor's activity.[4][12]
Signaling Pathway of FGFR and Point of Inhibition
Caption: Inhibition of the FGFR signaling cascade by ATP-competitive inhibitors.
Preclinical Efficacy: A Head-to-Head Look at Potency
Direct comparisons of preclinical data highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold. The table below summarizes the half-maximal inhibitory concentrations (IC50) of a representative preclinical candidate from this class against the standard-of-care drugs.
| Compound Class | Specific Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1H-Pyrrolo[2,3-b]pyridine Derivative | Compound 4h | 7 | 9 | 25 | 712 |
| Standard-of-Care | Erdafitinib | 1.2 | 2.5 | 3 | - |
| Standard-of-Care | Pemigatinib | 0.4 | 0.5 | 1 | 30 |
| Standard-of-Care | Futibatinib | <4 | <4 | <4 | <4 |
Data for Compound 4h sourced from[11]. Data for Erdafitinib and Pemigatinib from[1]. Data for Futibatinib from[4].
The data indicates that while the standard-of-care drugs, particularly Pemigatinib, exhibit very high potency in the low nanomolar range, the 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, also demonstrates potent inhibition of FGFR1, 2, and 3.[1][11] This underscores the viability of this scaffold for developing effective FGFR inhibitors. Further optimization of the 1H-pyrrolo[2,3-b]pyridine core could lead to even more potent and selective drug candidates.
Clinical Efficacy of Standard-of-Care FGFR Inhibitors
While preclinical data for the 1H-pyrrolo[2,3-b]pyridine derivatives is promising, the ultimate measure of efficacy lies in clinical outcomes. The following table summarizes the key clinical efficacy data for the approved standard-of-care FGFR inhibitors in their respective indications.
| Drug | Indication | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Erdafitinib | Urothelial Carcinoma | Phase II (NCT02365597) | 40% | 5.5 months | 13.8 months |
| Pemigatinib | Cholangiocarcinoma | FIGHT-202 (Phase II) | 35.5% | 6.9 months | 21.2 months |
| Futibatinib | Cholangiocarcinoma | FOENIX-CCA2 (Phase II) | 41.7% | 8.9 months | 73.1% (at 12 months) |
| Infigratinib * | Cholangiocarcinoma | Phase II (NCT02150967) | 14.8% | 5.8 months | - |
Data for Erdafitinib from[13]. Data for Pemigatinib from[14]. Data for Futibatinib from[14]. Data for Infigratinib from[13]. Infigratinib has been withdrawn from the market.[15][16]
The clinical data for the approved FGFR inhibitors demonstrate meaningful anti-tumor activity in patients with FGFR-aberrant cancers, providing a benchmark for the development of new therapies such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of a test compound against FGFR kinases.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line with known FGFR aberrations (e.g., 4T1 breast cancer cells).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow
Caption: A typical drug discovery and development workflow for a novel FGFR inhibitor.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of novel FGFR inhibitors. Preclinical data for representative compounds from this class demonstrate potent inhibition of FGFR kinases, comparable in some respects to approved standard-of-care drugs. While these derivatives have yet to be evaluated in a clinical setting, their strong preclinical performance warrants further investigation. The established clinical efficacy of drugs like Erdafitinib, Pemigatinib, and Futibatinib not only validates FGFR as a therapeutic target but also sets a clear benchmark for the next generation of inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives to translate their preclinical promise into clinically effective cancer therapies.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Expert Consensus on the Diagnosis and Treatment of FGFR Gene-Altered Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. What is Infigratinib used for? [synapse.patsnap.com]
- 7. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 8. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 13. anncaserep.com [anncaserep.com]
- 14. ajmc.com [ajmc.com]
- 15. Infigratinib - Wikipedia [en.wikipedia.org]
- 16. Cholangiocarcinoma Medication: FGFR Inhibitors, IDH1 Inhibitors [emedicine.medscape.com]
Independent Verification of the Biological Activity of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride: A Comparative Guide for Researchers
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as one such critical scaffold. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have established it as a foundational component in the design of numerous potent and selective inhibitors.[1][2]
This guide focuses on the independent verification of the biological activity of a specific 7-azaindole derivative, 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride . While extensive research has been conducted on more complex derivatives of this scaffold, data on the biological activity of this parent amine is not widely published. Therefore, this document serves a dual purpose: to outline a comprehensive strategy for evaluating the biological potential of this specific compound and to provide a comparative analysis against well-characterized, clinically relevant inhibitors that share the 7-azaindole core or target similar pathways.
For researchers in drug development, understanding the baseline activity of a core scaffold is paramount. It allows for a rational, structure-driven approach to designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide will provide the necessary protocols and comparative data to empower scientists to independently verify and contextualize the biological activity of this compound.
Comparative Analysis: The 7-Azaindole Scaffold in Action
The true potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is best understood by examining its successful application in the development of potent inhibitors for various therapeutic targets. Below, we compare the activity of several published 7-azaindole derivatives against established drugs targeting key kinases. This comparison highlights the versatility of the scaffold and provides a benchmark for the evaluation of this compound.
Target Class 1: Fibroblast Growth Factor Receptors (FGFR)
Abnormal FGFR signaling is a known driver in a variety of cancers.[3] The 7-azaindole scaffold has been successfully utilized to generate potent FGFR inhibitors.
| Compound/Drug | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| Compound 4h (derivative of 1H-pyrrolo[2,3-b]pyridine) | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | 1H-pyrrolo[2,3-b]pyridine core with substitutions designed to enhance binding in the FGFR active site. | [3][4] |
| Erdafitinib (JNJ-42756493) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7 | A potent, commercially available pan-FGFR inhibitor. | |
| Pemigatinib (INCB054828) | FGFR1, FGFR2, FGFR3 | 0.4, 0.5, 1.2 | A selective FGFR inhibitor approved for certain cancers. |
Target Class 2: Ataxia Telangiectasia Mutated (ATM) Kinase
ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[5]
| Compound/Drug | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| Compound 25a (derivative of 1H-pyrrolo[2,3-b]pyridine) | ATM | Not specified, but shows high selectivity | A highly selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. | [5] |
| AZD1390 | ATM | 0.78 | A potent and CNS-penetrant ATM inhibitor currently in clinical trials. | |
| KU-60019 | ATM | 6.3 | A well-characterized, potent ATM inhibitor. |
Target Class 3: Phosphodiesterase 4B (PDE4B)
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) and is a target for inflammatory diseases.
| Compound/Drug | Target(s) | IC50 (µM) | Key Structural Features | Reference |
| Compound 7 (derivative of 1H-pyrrolo[2,3-b]pyridine) | PDE4B | 0.48 | A 1H-pyrrolo[2,3-b]pyridine derivative showing potent PDE4B inhibition. | [6] |
| Roflumilast | PDE4 | ~0.001-0.009 | A commercially available PDE4 inhibitor used to treat COPD. | |
| Apremilast | PDE4 | 0.074 | An oral PDE4 inhibitor used for psoriasis and psoriatic arthritis. |
Experimental Protocols for Independent Verification
To independently assess the biological activity of this compound, a tiered approach is recommended. This begins with broad-spectrum biochemical assays to identify potential targets, followed by more focused cell-based assays to determine its effects in a more physiologically relevant context.
Tier 1: Broad Kinase Panel Screening (Biochemical Assay)
The objective of this initial screen is to determine if this compound exhibits inhibitory activity against a diverse panel of kinases. This provides an unbiased view of its potential targets.
Workflow for Broad Kinase Panel Screening
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridin-6-amine in Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery. In this landscape, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure."[1][2][3] Its remarkable success stems from its ability to mimic the adenine hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase ATP-binding site.[4][5] This guide provides a systematic literature review and a comparative analysis of 1H-pyrrolo[2,3-b]pyridin-6-amine dihydrochloride and its derivatives, offering insights into its synthesis, performance against key kinase targets, and a comparison with alternative heterocyclic scaffolds.
The Rationale for a Privileged Scaffold: Why 7-Azaindole?
The strategic placement of a nitrogen atom at the 7-position of the indole ring system significantly influences its electronic properties, binding affinity, and physicochemical characteristics.[6] The 7-azaindole scaffold presents both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling a bidentate hydrogen bond interaction with the kinase hinge region.[4][5] This dual interaction provides a strong anchor for the inhibitor, contributing to its high potency. Furthermore, compared to the parent indole scaffold, azaindoles often exhibit improved aqueous solubility and metabolic stability, desirable properties for drug candidates.[6]
The versatility of the 7-azaindole core is evident in its successful incorporation into numerous approved and clinical-stage kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[2]
Comparative Performance at Key Kinase Targets
The true measure of a scaffold's utility lies in its performance in inhibiting specific kinase targets. Here, we compare the efficacy of 7-azaindole-based inhibitors against other chemical classes for several important oncogenic kinases.
BRAF Inhibitors: A Head-to-Head Comparison
Vemurafenib, a potent BRAF inhibitor, showcases the power of the 7-azaindole scaffold. While direct head-to-head comparisons in single studies are not always available, a network meta-analysis of clinical trials provides valuable insights into the relative efficacy of different BRAF and MEK inhibitor combinations.[7]
| Inhibitor Combination | Scaffolds | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Vemurafenib + Cobimetinib | 7-Azaindole / Pyridinyl-oxime | ~6.9 - 7.3 months | ~68% | [7][8] |
| Dabrafenib + Trametinib | Thiazole / Pyridopyrimidine | ~11.4 months | ~64% | [7][8] |
| Encorafenib + Binimetinib | Carbamate / Pyridopyrimidine | ~14.9 months | ~75% | [7] |
While the combination of encorafenib and binimetinib showed the longest median PFS in this indirect comparison, it's important to note that vemurafenib, containing the 7-azaindole core, demonstrates significant clinical efficacy.[7] The choice of inhibitor can also be influenced by toxicity profiles, with vemurafenib showing higher rates of photosensitivity and arthralgia in some studies.[8]
CSF1R Inhibitors: Pexidartinib vs. The Field
Pexidartinib is an FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).[9][10][11] Its 7-azaindole core is crucial for its activity. A direct comparison with other CSF1R inhibitors highlights its potent and selective nature.
| Inhibitor | Scaffold | CSF1R IC50 (nM) | Selectivity Notes | Oral Bioavailability (F%) | Reference |
| Pexidartinib (PLX3397) | 7-Azaindole | 13 | Also inhibits c-Kit and FLT3 | Moderate | [4][12] |
| GW2580 | Imidazopyridine | 20 | >10-fold selective over TrkA/B | Not Reported | [4] |
| BPR1R024 | 7-Aminoquinazoline | 21 | Improved selectivity over Aurora kinases | 9% (in rats) | [13] |
| Emactuzumab | Monoclonal Antibody | N/A | Highly specific for CSF1R | N/A (IV) | [14][15] |
| Cabiralizumab | Monoclonal Antibody | N/A | Highly specific for CSF1R | N/A (IV) | [15] |
Pexidartinib demonstrates potent CSF1R inhibition and oral bioavailability.[4][12] While monoclonal antibodies like emactuzumab and cabiralizumab offer high specificity, small molecule inhibitors like pexidartinib have the advantage of oral administration.[14][15] The development of next-generation inhibitors, such as BPR1R024, focuses on improving selectivity and pharmacokinetic properties.[13]
FGFR Inhibitors: A Scaffold-Diverse Landscape
The fibroblast growth factor receptor (FGFR) family is a key target in various cancers. Several FGFR inhibitors with different scaffolds are in clinical development, providing a basis for comparison.
| Inhibitor | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | In Vivo Efficacy | Reference |
| Lucitanib | Quinoline | 2.5 | 9.4 | 14 | Tumor growth inhibition in FGFR1/2 amplified models | [16] |
| Erdafitinib | Pyrazolo[3,4-d]pyrimidine | 1.2 | 2.5 | 2.9 | Tumor regression in FGFR-mutant xenografts | [9] |
| Infigratinib (BGJ398) | Pyrimido[4,5-d]azepine | 0.9 | 1.1 | 1.0 | Tumor growth inhibition in FGFR2-fusion models | [9] |
| Compound with 1H-pyrrolo[2,3-b]pyridine core | 7-Azaindole | 7 | 9 | 25 | Inhibition of breast cancer cell proliferation | [17] |
While direct comparative in vivo studies are limited, the data indicates that various scaffolds can yield potent FGFR inhibitors.[9][16][17] The choice of scaffold can influence the selectivity profile across the FGFR family and other kinases. The 7-azaindole scaffold has demonstrated the potential to yield potent FGFR inhibitors with good cellular activity.[17]
Experimental Protocols: A Guide for the Bench Scientist
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of a key 7-azaindole intermediate and a common kinase inhibition assay.
Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
This protocol is adapted from a published synthesis of 7-azaindole derivatives and illustrates a common cross-coupling strategy.[18]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent, e.g., 350 mg, 0.856 mmol), phenylboronic acid (1.2 equivalents, e.g., 125 mg, 1.02 mmol), and K2CO3 (3 equivalents, e.g., 350 mg, 2.56 mmol) in a reaction vessel, add a degassed 1:1 mixture of 1,4-dioxane and water (e.g., 5 mL).
-
Add Pd2(dba)3 (0.03 equivalents, e.g., 24 mg, 0.026 mmol) to the mixture under a nitrogen atmosphere.
-
Stir the reaction mixture at 100 °C for 30 minutes.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the organic layer, dry it over sodium sulfate, and concentrate to yield the crude product, 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
-
Purify the crude product by flash column chromatography.
Step 2: Buchwald-Hartwig Amination
-
Combine the product from Step 1 (1 equivalent), an appropriate amine (1.5 equivalents), Pd(OAc)2 (0.1 equivalents), and a suitable phosphine ligand (e.g., RuPhos, 0.2 equivalents) in a reaction vessel.
-
Add a suitable solvent (e.g., toluene) and a base (e.g., Cs2CO3, 2 equivalents).
-
Heat the reaction mixture under a nitrogen atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography to yield the desired 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Note: This is a generalized protocol. Specific conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may need to be optimized for different substrates.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[16][19][20] This protocol provides a self-validating system through the inclusion of positive and negative controls.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., 7-azaindole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in kinase buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
In each well of the assay plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add a volume of Kinase Detection Reagent equal to the kinase reaction volume to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways of three important kinase targets for 7-azaindole-based inhibitors.
Caption: Simplified FGFR signaling pathway.
Caption: Aurora B kinase signaling in mitosis.
Caption: ATM signaling in response to DNA damage.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing a novel kinase inhibitor.
Caption: General workflow for kinase inhibitor discovery.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, and specifically derivatives of 1H-pyrrolo[2,3-b]pyridin-6-amine, represent a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP, coupled with favorable physicochemical properties, has led to its widespread adoption in medicinal chemistry. While direct, comprehensive head-to-head comparisons with alternative scaffolds across all kinase targets are not always available, the clinical and preclinical data for numerous 7-azaindole-based inhibitors underscore its significance. This guide provides a framework for researchers to understand the rationale behind its use, compare its performance in key therapeutic areas, and apply robust experimental methodologies in the ongoing quest for novel kinase-targeted therapies.
References
- 1. ulab360.com [ulab360.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a key building block in the synthesis of various therapeutic agents. By moving beyond a simple checklist, we will delve into the causality behind these procedures, empowering you to make informed decisions that safeguard both your team and the environment.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound, a derivative of 7-azaindole, presents several key risks that dictate its handling and disposal protocols.
According to available Safety Data Sheets (SDS), this compound is classified as:
-
Harmful if swallowed: Demonstrating acute oral toxicity.[1]
-
Causes skin irritation: Can lead to redness and discomfort upon dermal contact.[1][2]
-
Causes serious eye irritation: Poses a significant risk of eye damage.[1][2]
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
The dihydrochloride salt form contributes to its acidic nature in aqueous solutions, which can enhance its corrosive potential. It is crucial to recognize that nitrogen-containing heterocyclic compounds, as a class, can be toxic to aquatic organisms and may pose long-term environmental hazards if not disposed of correctly.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides comprehensive protection against splashes and airborne particles, mitigating the risk of serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and subsequent irritation. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling large quantities or when there is a potential for aerosol or dust generation. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance. This workflow can be visualized through the following decision-making diagram:
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Assessment and Segregation
Before initiating disposal, it is critical to assess the waste stream. Is it the pure compound, a dilute solution, or mixed with other reagents? Incompatible chemicals must be segregated to prevent dangerous reactions. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents.[2]
Step 2: Pre-treatment - Neutralization (for Acidic Waste)
Due to its dihydrochloride salt form, solutions of this compound will be acidic. Neutralization is a recommended pre-treatment step to reduce the corrosivity of the waste.
Protocol for Neutralization:
-
Work in a well-ventilated fume hood.
-
Prepare a dilute solution of a weak base , such as 5-10% sodium bicarbonate or sodium carbonate in water.
-
Slowly add the weak base solution to the waste container containing the this compound solution. Be cautious of potential effervescence (release of CO2 gas).
-
Continuously monitor the pH of the waste solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is in the neutral range (pH 6-8).
-
It is advisable to perform a small-scale "patch test" before neutralizing the entire batch to observe the reaction and ensure it proceeds safely.
The expected product of this neutralization is the free amine form of 1H-Pyrrolo[2,3-b]pyridin-6-amine. This free base should be handled with the same precautions as the parent compound, as it is also expected to be harmful if swallowed and an irritant.
Step 3: Containerization and Labeling
Proper containerization is crucial for safe storage and transport of chemical waste.
-
Select a compatible container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Label the container clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and indicate if it has been neutralized to the free base)
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to prevent spills.
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.
Step 5: Final Disposal
The final and most critical step is the disposal of the waste through a licensed and approved hazardous waste disposal company.
-
Never dispose of this compound, treated or untreated, down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
-
The most common and effective method for the ultimate destruction of pyridine and its derivatives is high-temperature incineration.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[3]
-
Spill: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department or emergency response team.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, implementing robust handling procedures, and following a systematic disposal workflow, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet for the most current and detailed information.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
